molecular formula C7H7FN2O B564454 2-Acetamido-5-fluoropyridine CAS No. 100304-88-9

2-Acetamido-5-fluoropyridine

Cat. No.: B564454
CAS No.: 100304-88-9
M. Wt: 154.144
InChI Key: UGAKRZKIWDTOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-fluoropyridine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKRZKIWDTOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654271
Record name N-(5-Fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100304-88-9
Record name N-(5-Fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Acetamido-5-fluoropyridine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Acetamido-5-fluoropyridine (CAS No. 100304-88-9), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. It serves as a crucial building block and intermediate in the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2] The strategic inclusion of a fluorine atom enhances metabolic stability and modifies physicochemical properties, making it a valuable scaffold in medicinal chemistry.[1][2] This guide details its chemical structure, physicochemical properties, established synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named N-(5-fluoropyridin-2-yl)acetamide, possesses a pyridine core functionalized with an acetamido group at the 2-position and a fluorine atom at the 5-position.[1][3][4] This substitution pattern provides multiple sites for further chemical modification, underpinning its versatility in organic synthesis.[2]

The key chemical identifiers for this compound are summarized in the table below.

Identifier Value
IUPAC Name N-(5-fluoropyridin-2-yl)acetamide[3][4][]
CAS Number 100304-88-9[1][3][4]
Molecular Formula C₇H₇FN₂O[1][3][4][]
SMILES String CC(=O)NC1=NC=C(C=C1)F[1][3][4][]
InChI 1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)[1][3][]
InChIKey UGAKRZKIWDTOBX-UHFFFAOYSA-N[3][4][]

Physicochemical Properties

This compound is typically available as a white crystalline powder or a yellow solid.[2][6] Its physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry. Recommended storage conditions are between 0-8°C.[6][7]

A summary of its key quantitative properties is presented below.

Property Value Unit
Molecular Weight 154.14[1][3][4][] g/mol
Density 1.285[1][]g/cm³
Boiling Point 319.9 (at 760 mmHg)[1][]°C
Flash Point 147.3[1]°C
Vapor Pressure 0.000328 (at 25°C)[1]mmHg
Enthalpy of Vaporization 56.16[1]kJ/mol
Polar Surface Area 41.99[1]Ų
LogP (octanol/water) 0.84[1]-
Index of Refraction 1.556[1]-

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, primarily involving the acetylation of its corresponding amine precursor.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the direct acetylation of 2-amino-5-fluoropyridine.

  • Principle: The primary amine of 2-amino-5-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form an amide bond.

  • Starting Materials:

    • 2-Amino-5-fluoropyridine (CAS: 21717-96-4)[1]

    • Acetic anhydride or Acetyl chloride[1][8]

    • Catalyst (optional, for acetic anhydride): Pyridine or 4-dimethylaminopyridine (DMAP)[8]

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • Dissolve 2-amino-5-fluoropyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

    • If using acetic anhydride, add a catalytic amount of pyridine or DMAP.

    • Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the solution while stirring. The reaction is exothermic and may require cooling.

    • Allow the reaction to proceed at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (20-80°C), for a period of 2 to 8 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution to neutralize excess acid and unreacted acetylating agent.

    • Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product via recrystallization or column chromatography to yield pure this compound.

G cluster_workflow Synthesis of this compound A Start: 2-Amino-5-fluoropyridine (Precursor) C Reaction Step: Acetylation A->C B Acetylation Reagent: Acetic Anhydride or Acetyl Chloride B->C D Workup: Quenching & Extraction C->D Reaction Mixture E Purification: Recrystallization or Chromatography D->E Crude Product F End Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 2: Multi-step Synthesis of Precursor 2-Amino-5-fluoropyridine

The key precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step pathway.[9]

  • Principle: This route involves protecting the amine via acetylation, followed by nitration of the pyridine ring, reduction of the nitro group, and finally a Balz-Schiemann reaction to introduce the fluorine atom, concluded by deprotection.[9]

  • Procedure Outline:

    • Acylation: 2-aminopyridine is reacted with acetic anhydride to protect the amino group, yielding 2-acetamidopyridine.

    • Nitration: The resulting 2-acetamidopyridine undergoes nitration using fuming nitric acid in concentrated sulfuric acid to produce 2-acetamido-5-nitropyridine.

    • Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group, for example, using hydrazine hydrate with a Palladium on carbon (Pd/C) catalyst, to give 2-acetamido-5-aminopyridine.

    • Diazotization (Schiemann Reaction): The newly formed amino group is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid.

    • Fluorination: Thermal decomposition of the diazonium salt replaces the diazo group with fluorine, yielding the target compound, this compound.

    • Hydrolysis: The acetamido group is hydrolyzed, typically under basic conditions (e.g., NaOH solution), to yield the final precursor, 2-amino-5-fluoropyridine.

G cluster_pathway Synthesis Pathway of 2-Amino-5-fluoropyridine Precursor Start 2-Aminopyridine P1 2-Acetamidopyridine Start->P1 Acylation P2 2-Acetamido- 5-nitropyridine P1->P2 Nitration P3 2-Acetamido- 5-aminopyridine P2->P3 Reduction P4 Diazonium Salt P3->P4 Diazotization P5 2-Acetamido- 5-fluoropyridine P4->P5 Fluorination (Schiemann) End 2-Amino- 5-fluoropyridine P5->End Hydrolysis

Caption: Multi-step synthesis pathway for the precursor 2-amino-5-fluoropyridine.

Chemical Reactivity, Applications, and Logic

The chemical utility of this compound stems directly from its trifunctional structure. Each component imparts distinct reactivity and properties, making it a valuable intermediate in drug discovery.[2][8]

  • Applications:

    • Pharmaceutical Intermediate: It is a key building block for synthesizing more complex APIs, particularly in the development of anti-cancer and anti-inflammatory drugs.[1][7][10]

    • Drug Discovery: Used in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of lead compounds.[1] The fluorine atom can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[2]

    • Targeted Protein Degradation: It has been classified as a "Protein Degrader Building Block," indicating its utility in developing technologies like PROTACs (Proteolysis-Targeting Chimeras).[1]

G cluster_logic Structure-Function Relationship Compound This compound F_group Fluorine Atom (at C5) Compound->F_group A_group Acetamido Group (at C2) Compound->A_group P_ring Pyridine Ring Compound->P_ring Prop1 Enhances Metabolic Stability Modulates pKa & Lipophilicity Potential for ¹⁸F Labeling (PET) F_group->Prop1 Prop2 Site for Hydrolysis Hydrogen Bond Donor/Acceptor Directs Further Substitution A_group->Prop2 Prop3 Core Scaffold for APIs Participates in Coupling Reactions Modulates Electronic Properties P_ring->Prop3 App Applications: - Pharmaceutical Intermediate - Drug Discovery (SAR) - Protein Degrader Building Block Prop1->App Prop2->App Prop3->App

Caption: Logical relationship between structure, properties, and applications.

Analytical Characterization

To confirm the identity, structure, and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectral data is lot-dependent, the following methods are standard for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom, providing definitive structural information.

  • Mass Spectrometry (MS): This technique confirms the molecular weight (154.14 g/mol ) and can provide fragmentation patterns to further support the proposed structure.[3]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups, such as the N-H and C=O stretches of the amide group and vibrations associated with the fluorinated aromatic ring.

  • Chromatography (HPLC, UPLC): High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are essential for determining the purity of the compound and for quality control during manufacturing.[11]

References

Synthesis of 2-Acetamido-5-fluoropyridine from 2-aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for producing 2-Acetamido-5-fluoropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-aminopyridine, and proceeds through a multi-step sequence involving acetylation, nitration, reduction, diazotization, and fluorination. This document presents detailed experimental protocols, quantitative data for each reaction step, and a visual representation of the synthesis workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminopyridine is a sequential process designed to introduce the acetamido and fluoro groups at the desired positions on the pyridine ring. The acetamido group serves as a protecting group for the amine and as a directing group in the subsequent nitration step. The core of this synthesis is the introduction of the fluorine atom via a Balz-Schiemann type reaction, a reliable method for the fluorination of aromatic amines.[1][2][3][4]

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization cluster_4 Step 5: Fluorination (Balz-Schiemann) 2-aminopyridine 2-aminopyridine 2-acetamidopyridine 2-acetamidopyridine 2-aminopyridine->2-acetamidopyridine Acetic Anhydride 2-acetamido-5-nitropyridine 2-acetamido-5-nitropyridine 2-acetamidopyridine->2-acetamido-5-nitropyridine Fuming Nitric Acid, Conc. Sulfuric Acid 2-acetamido-5-aminopyridine 2-acetamido-5-aminopyridine 2-acetamido-5-nitropyridine->2-acetamido-5-aminopyridine Hydrazine Hydrate, Pd/C Catalyst 2-acetamido-5-diazonium_tetrafluoroborate 2-acetamido-5-pyridine diazonium tetrafluoroborate 2-acetamido-5-aminopyridine->2-acetamido-5-diazonium_tetrafluoroborate Fluoroboric Acid, Sodium Nitrite This compound This compound 2-acetamido-5-diazonium_tetrafluoroborate->this compound Thermal Decomposition

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and optimized reaction conditions for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Acetylation of 2-Aminopyridine

The initial step involves the protection of the amino group of 2-aminopyridine by acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.[5]

Table 1: Optimized Conditions for the Acetylation of 2-Aminopyridine [5]

ParameterValue
2-Aminopyridine9.9 g
Acetic Anhydride21 mL
Reaction Temperature45 °C
Reaction Time2.5 h
Yield96.26%

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride.

  • Heat the reaction mixture to 45 °C and maintain this temperature for 2.5 hours with stirring.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

The nitration of 2-acetamidopyridine is a critical step that introduces the nitro group at the 5-position of the pyridine ring. The reaction is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[5]

Table 2: Optimized Conditions for the Nitration of 2-Acetamidopyridine [5]

ParameterValue
2-Acetamidopyridine13.6 g
Concentrated Sulfuric Acid113 mL
Fuming Nitric Acid14.6 mL
Reaction Temperature60 °C
Reaction Time2 h
Yield88.40%

Experimental Protocol:

  • To a flask containing 113 mL of concentrated sulfuric acid, cool the solution in an ice bath.

  • Slowly add 13.6 g of 2-acetamidopyridine to the cooled sulfuric acid with stirring.

  • Once the 2-acetamidopyridine is dissolved, slowly add 14.6 mL of fuming nitric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 2-acetamido-5-nitropyridine.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.[5]

Table 3: Optimized Conditions for the Reduction of 2-Acetamido-5-nitropyridine [5]

ParameterValue
2-Acetamido-5-nitropyridine4.53 g
Ethanol40 mL
Hydrazine Hydrate2.94 g
Pd/C Catalyst0.6 g
Reaction Temperature80 °C
Reaction Time3.5 h
Yield93.26%

Experimental Protocol:

  • In a round-bottom flask, suspend 4.53 g of 2-acetamido-5-nitropyridine and 0.6 g of Pd/C catalyst in 40 mL of ethanol.

  • Heat the mixture to 80 °C and add 2.94 g of hydrazine hydrate dropwise.

  • Maintain the reaction at 80 °C for 3.5 hours.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.

Step 4 & 5: Diazotization and Fluorination (Balz-Schiemann Reaction)

The final steps involve the conversion of the amino group to a diazonium salt, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[5] This is a two-part process that is often carried out sequentially.

Table 4: Optimized Conditions for the Diazotization and Fluorination [5]

ParameterValue
Diazotization
2-Acetamido-5-aminopyridine3.8 g
Ethanol15.8 mL
Fluoroboric Acid11.1 mL
Sodium Nitrite3.28 g
Reaction Temperature25 °C
Reaction Time1.5 h
Yield (Diazonium Salt)87.22%
Fluorination (Thermal Decomposition)
Decomposition Temperature110 °C
SolventToluene
Yield (Fluorination)64.94%

Experimental Protocol:

Diazotization:

  • Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid in a flask cooled to 0-5 °C.

  • Slowly add a solution of 3.28 g of sodium nitrite in a minimal amount of water, keeping the temperature below 5 °C.

  • Stir the mixture at 25 °C for 1.5 hours to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold ethanol and then ether.

Fluorination (Thermal Decomposition):

  • Suspend the isolated 2-acetamido-5-pyridine diazonium tetrafluoroborate salt in toluene.

  • Heat the suspension to 110 °C. The decomposition is typically indicated by the evolution of nitrogen gas.

  • Maintain the temperature until the gas evolution ceases.

  • Cool the reaction mixture and wash with a sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship of Synthesis Steps

The sequence of reactions is logically structured to ensure the successful formation of the target molecule.

Logical_Flow Start Start: 2-Aminopyridine Acetylation Acetylation: Protect Amine & Activate Ring Start->Acetylation Nitration Nitration: Introduce NO2 at C5 Acetylation->Nitration Acetamido group is ortho, para-directing Reduction Reduction: Convert NO2 to NH2 Nitration->Reduction Diazotization Diazotization: Form Diazonium Salt Reduction->Diazotization Fluorination Fluorination: Introduce Fluorine Diazotization->Fluorination Balz-Schiemann Reaction End End Product: This compound Fluorination->End

Figure 2: Logical flow of the synthesis pathway.

This in-depth guide provides a comprehensive and practical framework for the synthesis of this compound. By following the detailed protocols and utilizing the optimized reaction conditions presented, researchers can reliably produce this important chemical intermediate for their drug discovery and development endeavors.

References

Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated pyridine derivative with potential applications as a building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This technical guide summarizes the available spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for its characterization.

While specific, publicly available experimental spectra for this compound are limited, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related compounds. A dissertation indicates that the compound has been characterized by Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy, though the detailed data is not publicly accessible.[1]

Chemical Structure and Properties

PropertyValue
Chemical Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
CAS Number 100304-88-9
Appearance White crystalline powder

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.3d1HH-6
~ 8.1dd1HH-4
~ 7.8dd1HH-3
~ 2.2s3H-CH₃
~ 9.5br s1H-NH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 169C=O (amide)
~ 157 (d)C-5
~ 148C-2
~ 137 (d)C-6
~ 125 (d)C-4
~ 115 (d)C-3
~ 24-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch
~ 3050WeakAromatic C-H stretch
~ 1680StrongC=O stretch (Amide I)
~ 1580MediumC=C/C=N stretch (pyridine ring)
~ 1540MediumN-H bend (Amide II)
~ 1250MediumC-N stretch
~ 1200StrongC-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
154[M]⁺ (Molecular ion)
112[M - C₂H₂O]⁺
95[M - C₂H₂O - NH₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While comprehensive, experimentally verified public data is scarce, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this compound. Adherence to detailed experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data, which is fundamental for unequivocal structure confirmation and purity assessment in any research and development setting.

References

The Elusive Biological Activity of 2-Acetamido-5-fluoropyridine Derivatives: A Landscape of Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the parent compound, 2-Acetamido-5-fluoropyridine, is a well-established and versatile building block in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed information regarding the specific biological activities of its direct derivatives. This technical overview aims to summarize the existing knowledge of the core compound and highlight the significant, yet largely untapped, potential for the development of novel therapeutic agents based on this scaffold.

The Foundation: Properties of this compound

This compound serves as a crucial starting material in multi-step synthetic pathways. Its chemical structure offers multiple points for modification, allowing for the exploration of a wide chemical space. The primary route to this intermediate involves the acetylation of 2-amino-5-fluoropyridine.

The Uncharted Territory: Biological Activity of Derivatives

Extensive searches of scientific databases have not yielded specific quantitative data, such as IC50 or EC50 values, for a series of this compound derivatives against specific biological targets. Consequently, detailed experimental protocols for biological assays and comprehensive Structure-Activity Relationship (SAR) studies for this class of compounds are not publicly documented.

While the development of kinase inhibitors is a prominent theme in modern drug discovery, and pyridine-containing scaffolds are common in this area, no specific research articles were identified that focus on this compound derivatives as kinase inhibitors with accompanying detailed biological data. Similarly, its potential application in the development of PROteolysis TArgeting Chimeras (PROTACs) is mentioned in commercial contexts, but academic research detailing the synthesis and biological evaluation of such constructs remains to be published.

A Call for Exploration: Future Directions

The lack of detailed public information on the biological activity of this compound derivatives represents a significant opportunity for the research community. The foundational knowledge of the parent compound's utility suggests that a systematic exploration of its derivatives could lead to the discovery of novel and potent therapeutic agents.

Future research efforts could be directed towards:

  • Systematic Synthesis: The generation of a library of derivatives with diverse substitutions at various positions of the this compound core.

  • High-Throughput Screening: The evaluation of these derivatives against a broad range of biological targets, including kinases, inflammatory mediators, and other disease-relevant proteins.

  • Structure-Activity Relationship Studies: The elucidation of the relationships between the chemical structures of the derivatives and their observed biological activities to guide further optimization.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which any active compounds exert their effects.

Visualizing the Potential: A Conceptual Workflow

To guide future research in this promising area, a conceptual workflow for the synthesis and evaluation of this compound derivatives is proposed.

Potential Therapeutic Targets of 2-Acetamido-5-fluoropyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic potential of 2-acetamido-5-fluoropyridine analogs, a class of compounds demonstrating significant promise in anticancer applications. The strategic incorporation of a fluorine atom and an acetamido group onto a pyridine core offers a versatile scaffold for developing targeted therapies.[1][2] This document provides a comprehensive overview of their potential therapeutic targets, quantitative biological activity, relevant experimental protocols, and the signaling pathways they modulate.

Therapeutic Potential and Identified Targets

Analogs of this compound have emerged as a focal point in medicinal chemistry due to their potential to be developed into potent and selective anticancer agents.[3] The pyridine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacological profiles.[2] Research has primarily focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.

Several studies have identified that pyridine and fused-pyridine derivatives can target a range of protein kinases that are often dysregulated in various cancers.[4] These include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 can stifle tumor growth.[6]

  • Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression of this receptor tyrosine kinase is a hallmark of certain aggressive breast cancers.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): An enzyme involved in the regulation of transcription and the cell cycle. Its inhibition can lead to apoptosis in cancer cells.[2]

The development of dual inhibitors, such as those targeting both VEGFR-2 and HER-2, represents a promising strategy to overcome resistance and improve therapeutic efficacy.[6]

Quantitative Data on Biological Activity

The anticancer activity of novel pyridine derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Anticancer Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

A study on novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives identified several compounds with potent activity against breast (MCF-7) and hepatocellular (HepG2) cancer cell lines.[6]

CompoundTarget Cell LineIC50 (µM)Reference Drug (Taxol) IC50 (µM)
5a MCF-71.77 ± 0.10Not Specified
HepG22.71 ± 0.15Not Specified
5e MCF-71.39Not Specified
6b HepG22.68Not Specified
7b MCF-76.22 ± 0.34Not Specified
HepG219.58 ± 1.06Not Specified

Table 1: In vitro cytotoxic activities of selected pyridine derivatives. Data extracted from a study on cyanopyridone and pyrido[2,3-d]pyrimidine analogs.[6]

The structure-activity relationship (SAR) studies revealed that the non-fused cyanopyridone scaffold generally exhibited more potent anticancer activity compared to the fused pyridopyrimidine derivatives.[6]

CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their anticancer and CDK9 inhibitory potential.[2]

CompoundTargetIC50 (µM)
I CDK90.63 - 1.32
II CDK90.63 - 1.32
IIIa CDK90.63 - 1.32
IIIb CDK90.63 - 1.32
IV CDK90.63 - 1.32
VI CDK90.63 - 1.32
VIIa CDK90.63 - 1.32
VIIc CDK90.63 - 1.32
VIIe CDK90.63 - 1.32
VIIf CDK90.63 - 1.32
VIII CDK90.63 - 1.32
IX CDK90.63 - 1.32
Sorafenib (Reference) CDK90.76

Table 2: CDK9 inhibitory activity of imidazo[4,5-b]pyridine derivatives. Data extracted from a study on novel anticancer agents.[2]

Experimental Protocols

The evaluation of novel anticancer compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Signaling Pathways and Mechanisms of Action

The identified therapeutic targets of this compound analogs are key components of major signaling pathways that drive tumorigenesis.

General Experimental Workflow

The process of identifying and characterizing novel anticancer agents follows a structured workflow from synthesis to biological evaluation.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Target_Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity->Target_Enzyme Cell_Cycle Cell Cycle Analysis Target_Enzyme->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Pathway_Analysis->SAR ADME ADME/Tox Prediction SAR->ADME EGFR_Pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridine Analog (Inhibitor) Inhibitor->EGFR VEGFR2_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF Ligand VEGF->VEGFR2 PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK MAPK Pathway Ras->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Pyridine Analog (Inhibitor) Inhibitor->VEGFR2

References

The Fluorine Advantage: A Deep Dive into the Bioactivity of 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide explores the pivotal role of the fluorine atom in the bioactivity of 2-Acetamido-5-fluoropyridine, a versatile building block in drug discovery. By examining its influence on physicochemical properties and its contribution to the potency of derivative compounds, we illuminate the strategic value of this fluorinated pyridine core.

The General Physicochemical Impact of Fluorine

The introduction of a fluorine atom to a pyridine ring, as seen in this compound, imparts a range of beneficial properties that can dramatically influence a molecule's biological activity. Fluorine's high electronegativity and small atomic size lead to significant modifications in lipophilicity, metabolic stability, and target binding affinity.[1][2]

Key effects of fluorination on pyridine-based scaffolds include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prolong the in-vivo half-life of a drug.[3]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipid solubility, improving its ability to cross cellular membranes and access biological targets.[4][5]

  • Altered Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving oral bioavailability.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's affinity for its target.[4][5]

These foundational principles underscore the deliberate use of fluorinated building blocks like this compound in the design of novel therapeutics.

Structure-Activity Relationship (SAR) Analysis

While direct bioactivity data for this compound is not extensively published, its role as a key intermediate allows for the inference of the fluorine atom's contribution through structure-activity relationship (SAR) studies of its derivatives.

Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

A compelling case for the positive influence of the 5-fluoro substituent is found in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Analysis of 2-(pyridin-3-yloxy)acetamide derivatives reveals that halogenation at the 5-position of the pyridine ring significantly enhances anti-HIV-1 activity.

Compound IDR¹ (on Pyridine)R² (on Acetamide Nitrogen)EC₅₀ (µM) vs. HIV-1 (IIIB)
3a HH> 100
3e 5-ClH8.1
3g 5-ClEthyl3.1
3h 5-BrEthyl2.5

Data extracted from published research. This table demonstrates the significant enhancement of anti-HIV-1 potency upon introduction of a halogen at the 5-position of the pyridine ring.

The data clearly indicates that the presence of a halogen, such as chlorine or bromine, at the 5-position leads to a dramatic increase in potency. For example, compound 3e (5-Cl) is substantially more active than the unsubstituted parent compound 3a . This trend strongly suggests that a 5-fluoro substituent would confer a similar, if not superior, enhancement in bioactivity, owing to fluorine's unique electronic properties and ability to form strong interactions with the target enzyme.

GPR54 Antagonism by 2-Acylamino-4,6-diphenylpyridine Derivatives

In the context of G protein-coupled receptor 54 (GPR54) antagonists, which are being investigated for hormone-dependent diseases, the acylamino portion of the molecule is critical for activity. While specific data on 5-fluoro substitution is not available in the provided literature, the 2-acetamido group is a core component of the active pharmacophore.

Compound IDR (Acyl Group)Human GPR54 IC₅₀ (nM)
2a Acetyl1200
2d Pivaloyl250
2e Benzoyl88
2f 2-Furoyl25

Data extracted from published research. This table highlights the importance of the 2-acylamino group in GPR54 antagonism.

This SAR data underscores the importance of the 2-acetamido scaffold in achieving biological activity. The logical next step in optimizing such a series would be to explore substitutions on the pyridine ring, with fluorine being a prime candidate due to its well-established benefits.

Application in the Synthesis of Bioactive Compounds: The Case of LBM415

The utility of this compound's precursor, 2-amino-5-fluoropyridine, is prominently featured in the synthesis of LBM415, a potent peptide deformylase (PDF) inhibitor.[1][6] PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics.

LBM415 incorporates a (5-fluoro-1-oxy-pyridin-2-yl)-amide moiety, demonstrating the successful application of the 5-fluoropyridine core in a clinical candidate.[1][6] The presence of the fluorine atom in LBM415 is anticipated to contribute to its favorable pharmacokinetic properties and potent antibacterial activity.[1]

Table 3: In Vitro Activity of LBM415 against Gram-Positive Bacteria

Organism (No. of Strains)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)
Staphylococcus aureus (Oxacillin-Susceptible)12
Staphylococcus aureus (Oxacillin-Resistant)0.52
Streptococcus pneumoniae (Penicillin-Susceptible)0.51
Streptococcus pneumoniae (Penicillin-Resistant)12

Data from a study on the antimicrobial characterization of LBM415.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to evaluate the bioactivity of compounds derived from this compound.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a generalized method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.

  • Cell Culture: Maintain C8166 or MT-4 T-lymphocyte cell lines in appropriate culture medium supplemented with fetal bovine serum.

  • Virus Propagation: Use a laboratory-adapted strain such as HIV-1IIIB for infection.

  • Assay Procedure:

    • Seed cells (e.g., 4 x 10⁵ cells/mL) in a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with HIV-1IIIB at a predetermined multiplicity of infection (e.g., 0.01).

    • Incubate the plates for 3-4 days at 37°C.

  • Quantification of Viral Activity:

    • Cytopathic Effect (CPE) Assay: Count syncytia (fused cells) formation under an inverted microscope.

    • MTT Assay: Alternatively, assess cell viability using an MTT colorimetric assay. Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism.[2]

GPR54 Antagonist Assay (Functional Assay)

This protocol describes a method to screen for GPR54 antagonists by measuring the inhibition of agonist-induced intracellular signaling.

  • Cell Line: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express human GPR54.

  • Assay Principle: GPR54 activation leads to the accumulation of inositol monophosphate (IP1), a downstream second messenger. The assay measures the inhibition of this process.

  • Assay Procedure (using HTRF):

    • Plate the GPR54-expressing cells in a 384-well plate and incubate overnight.

    • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 1 hour) at 37°C.

    • Add a GPR54 agonist (e.g., kisspeptin-10) at a concentration known to elicit a submaximal response.

    • Following agonist stimulation, add the IP1-d2 (acceptor) and anti-IP1 cryptate (donor) reagents from a commercial kit (e.g., IP-One HTRF™).

    • Incubate to allow for detection reagent binding.

  • Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1. The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.[7]

Visualizing the Role of Fluorine: Workflows and Relationships

Diagrams created using the DOT language help to visualize the logical flow and relationships discussed.

SAR_Enhancement cluster_scaffold 2-Acetamidopyridine Core cluster_modification Chemical Modification cluster_result Bioactivity Outcome Core Unsubstituted Core (Low Activity) Modification Introduce Halogen at 5-Position Core->Modification SAR Study Result 5-Fluoro Derivative (Predicted High Activity) Modification->Result Enhanced Potency

Caption: Structure-Activity Relationship (SAR) progression.

Drug_Development_Workflow Start Identify Scaffold: 2-Amino-5-fluoropyridine Synth Synthesize Bioactive Molecule (e.g., LBM415) Start->Synth Chemical Synthesis InVitro In Vitro Assays (MIC Determination) Synth->InVitro Biological Evaluation InVivo In Vivo Models (Efficacy Studies) InVitro->InVivo Lead Optimization Clinical Clinical Trials InVivo->Clinical Preclinical Development

References

The Emergence of N-(5-fluoropyridin-2-yl)acetamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and potential therapeutic applications of N-(5-fluoropyridin-2-yl)acetamide and its analogs. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of medicinal chemistry and the strategic design of novel therapeutic agents. The 2-acetamidopyridine scaffold, a core component of N-(5-fluoropyridin-2-yl)acetamide, is a recognized privileged structure in drug discovery, frequently incorporated into molecules targeting a range of diseases.[1]

Core Compound Profile

PropertyValueReference
IUPAC Name N-(5-fluoropyridin-2-yl)acetamide
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Canonical SMILES CC(=O)NC1=NC=C(C=C1)F
Appearance White to off-white solid

The Significance of the 2-Acetamidopyridine Scaffold

The 2-acetamidopyridine moiety is a versatile building block in the design of bioactive molecules.[1] Its pyridine ring can enhance solubility and provides a critical point of interaction with biological targets, while the acetamido group offers a site for further chemical modifications to refine therapeutic properties.[1] This scaffold is particularly prominent in the development of kinase inhibitors, where the 2-aminopyridine precursor can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1]

Synthesis and Derivatization

The synthesis of N-(5-fluoropyridin-2-yl)acetamide and related compounds is typically achieved through the acetylation of the corresponding 2-aminopyridine derivative. This straightforward and efficient reaction allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Acetylation of 2-Amino-5-fluoropyridine

A standard procedure for the synthesis of N-(5-fluoropyridin-2-yl)acetamide involves the reaction of 2-amino-5-fluoropyridine with an acetylating agent such as acetic anhydride or acetyl chloride.

Materials:

  • 2-amino-5-fluoropyridine

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-5-fluoropyridine in a mixture of pyridine and dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(5-fluoropyridin-2-yl)acetamide.

2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Reaction Reaction 2-Amino-5-fluoropyridine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Purification Purification Reaction->Purification Crude Product N-(5-fluoropyridin-2-yl)acetamide N-(5-fluoropyridin-2-yl)acetamide Purification->N-(5-fluoropyridin-2-yl)acetamide Pure Product

General Synthetic Workflow

Potential Therapeutic Applications and Biological Activity

While specific biological data for N-(5-fluoropyridin-2-yl)acetamide is not extensively documented in publicly available literature, the broader class of 2-acetamidopyridine derivatives has demonstrated a wide array of pharmacological activities.

Kinase Inhibition

A primary area of investigation for this class of compounds is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine core of these molecules can act as a hinge-binder in the ATP-binding site of kinases, leading to inhibition of their activity.

cluster_0 Kinase ATP-Binding Pocket Hinge Region Hinge Region Substrate Substrate Hinge Region->Substrate Facilitates Phosphorylation ATP ATP ATP->Hinge Region Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylated N-(5-fluoropyridin-2-yl)acetamide_analog N-(pyridin-2-yl)acetamide Analog N-(5-fluoropyridin-2-yl)acetamide_analog->Hinge Region Competitively Binds (Inhibition)

Mechanism of Kinase Inhibition
Other Potential Activities

Derivatives of N-(pyridin-2-yl)acetamide have also been investigated for other therapeutic applications, including:

  • Antifungal Activity: Certain N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger.[2]

  • Anti-inflammatory Effects: Some acetamide derivatives have demonstrated potential anti-inflammatory and antioxidant activities.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-(5-fluoropyridin-2-yl)acetamide and its analogs, a series of in vitro and in vivo assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (N-(5-fluoropyridin-2-yl)acetamide analog)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

cluster_workflow In Vitro Kinase Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal E->F G Calculate IC50 F->G

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

N-(5-fluoropyridin-2-yl)acetamide represents a promising starting point for the development of novel therapeutic agents. The versatility of the 2-acetamidopyridine scaffold, coupled with its established role in medicinal chemistry, provides a strong foundation for further research. Future efforts should focus on the synthesis and biological evaluation of a focused library of N-(5-fluoropyridin-2-yl)acetamide analogs to elucidate their specific biological targets and therapeutic potential. Comprehensive structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] With the CAS Number 100304-88-9, this white crystalline powder serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including those with anti-cancer and anti-inflammatory properties. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Understanding the solubility and stability of this compound in various organic solvents is paramount for its effective use in drug discovery and development, from synthesis and purification to formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇FN₂O[1][3]
Molecular Weight 154.14 g/mol [1][3]
Appearance White crystalline powder[2]
CAS Number 100304-88-9[1][3]
Boiling Point 319.9 °C at 760 mmHg[1]
LogP 0.84[1]

Solubility Profile

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterLow solubility
EthanolSoluble
DichloromethaneSoluble

Note: This information is based on general statements from chemical suppliers and may not represent exhaustive studies.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following established experimental protocols can be employed.

This method provides a direct and accurate measurement of solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed container.

    • Evaporate the solvent from the container under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, dry the container to a constant weight.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the desired solvent.

    • Create a series of standard solutions by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Stability Profile

The chemical stability of this compound is a critical factor in its handling, storage, and application. While its stability and reactivity are generally considered advantageous for organic synthesis, specific quantitative data from forced degradation studies are not widely available.

One known reaction related to its stability is the hydrolysis of the acetamide group under basic conditions, which is a step in the synthesis of the parent amine, 2-amino-5-fluoropyridine.[4]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

  • Prepare solutions of this compound in the relevant solvent (e.g., a mixture of acetonitrile and water).

  • Expose the solutions to various stress conditions as detailed below.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Acidic Hydrolysis:

    • Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples with a base before analysis.

  • Basic Hydrolysis:

    • Treat the sample solution with a base (e.g., 0.1 M NaOH) and maintain at an elevated temperature.

    • Neutralize the samples with an acid before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation:

    • Expose a solid sample and a solution of the sample to dry heat at an appropriate temperature (e.g., 80 °C).

  • Photostability:

    • Expose a solid sample and a solution of the sample to a controlled source of UV and visible light.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a chemical compound like this compound.

G cluster_prep Preparation cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate sample_supernatant_g Sample known volume of supernatant equilibrate->sample_supernatant_g sample_supernatant_uv Sample and dilute supernatant equilibrate->sample_supernatant_uv evaporate Evaporate solvent sample_supernatant_g->evaporate weigh_residue Weigh residue evaporate->weigh_residue calculate_g Calculate solubility weigh_residue->calculate_g prep_standards Prepare standards & create calibration curve calculate_uv Calculate concentration prep_standards->calculate_uv measure_abs Measure absorbance sample_supernatant_uv->measure_abs measure_abs->calculate_uv

Caption: General workflow for solubility determination.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo sample Sample at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc Analyze by stability-indicating HPLC sample->hplc quantify Quantify parent compound and degradation products hplc->quantify pathway Elucidate degradation pathway quantify->pathway

Caption: General workflow for forced degradation studies.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its basic physicochemical properties are known, there is a notable lack of specific, quantitative data regarding its solubility in common organic solvents and its stability under various stress conditions. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically determine these critical parameters. Such studies are essential for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of the resulting pharmaceutical products. Further research to generate and publish this data would be of significant benefit to the scientific community.

References

The Emergent Role of 2-Acetamido-5-fluoropyridine Scaffolds in Kinase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the mechanism of action of kinase inhibitors based on the 2-acetamido-5-fluoropyridine scaffold. As of the latest literature review, specific kinase inhibitory data for the exact molecule this compound is not publicly available. Therefore, this document extrapolates the potential mechanism of action, experimental protocols, and quantitative data from structurally related analogs that are established kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The 2-acetamidopyridine moiety, in particular, has been identified as a privileged scaffold in the design of kinase inhibitors.[2] These compounds frequently act as ATP-competitive inhibitors, primarily by forming hydrogen bonds with the hinge region of the kinase domain.[2] The introduction of a fluorine atom, as in the case of a this compound core, can significantly enhance biological activity by modulating physicochemical properties such as lipophilicity and metabolic stability. This guide explores the mechanistic principles of kinase inhibition by compounds built around this scaffold, with a focus on their interactions with key oncogenic and immunomodulatory kinases like AXL and TYK2.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

Kinase inhibitors featuring the 2-acetamidopyridine core typically function as "Type I" inhibitors, binding to the active conformation of the kinase in the ATP-binding pocket. The core mechanism revolves around the formation of key hydrogen bonds between the inhibitor and the kinase's hinge region, which is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.

The 2-acetamidopyridine scaffold is adept at this interaction. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide NH group can serve as a hydrogen bond donor, effectively mimicking the adenine portion of ATP. This dual hydrogen bonding anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Kinase Targets and Signaling Pathways

Derivatives of the 2-acetamidopyridine scaffold have shown inhibitory activity against several important kinases involved in cancer and autoimmune diseases.

AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance.[3] Overexpression of AXL is associated with a poor prognosis in various cancers.[4] The activation of AXL by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cell survival and proliferation.[3]

Inhibitors with a 2-aminopyridine scaffold have been developed to target AXL.[3] By blocking the ATP-binding site of AXL, these inhibitors prevent its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

AXL_Signaling_Pathway AXL Signaling Pathway and Inhibition Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Inhibitor 2-Acetamidopyridine Analog (Inhibitor) Inhibitor->AXL Inhibits

Figure 1: AXL Signaling Pathway and Point of Inhibition.
TYK2 (Tyrosine Kinase 2)

TYK2 is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of receptors for interleukins (IL-12, IL-23) and type I interferons.[5] These signaling pathways are central to the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis.[6] Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions.[7] Some TYK2 inhibitors bind to the pseudokinase (JH2) domain, a regulatory domain, leading to allosteric inhibition.[5]

TYK2_Signaling_Pathway TYK2 Signaling Pathway and Inhibition Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (other) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Modulates Inhibitor 2-Acetamidopyridine Analog (Inhibitor) Inhibitor->TYK2 Inhibits Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Evaluation Start Compound Synthesis (2-Acetamidopyridine Analog) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Assays (Phosphorylation, Proliferation) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Cellular_Assay->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics Selectivity_Profiling->In_Vivo_PK ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts, Disease Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Start

References

A Technical Guide to 2-Acetamido-5-fluoropyridine: Commercial Availability, Purity Assessment, and Supplier Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 2-Acetamido-5-fluoropyridine, a key building block in pharmaceutical research and development. It details commercially available purity levels, outlines essential experimental protocols for quality assessment, and presents a logical workflow for supplier selection to ensure the procurement of high-quality material suitable for demanding research applications.

Commercial Suppliers and Purity Specifications

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is a critical parameter for its successful application, particularly in sensitive downstream processes such as drug discovery and synthesis. Standard purity levels offered by suppliers typically range from 97% to over 99%. Higher purity grades are essential for applications where even minor impurities could interfere with experimental outcomes or lead to the formation of undesirable byproducts.

Below is a summary of notable commercial suppliers and their stated purity levels for this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierStated PurityAdditional Information
BLD PharmInformation available upon requestOffers documentation including NMR, HPLC, LC-MS, and UPLC data.[1]
BOC Sciences95%---
ChemicalBook98%, 99.0% minLists various suppliers with different purity grades.[2]
Chem-ImpexInformation available upon requestProvides Certificates of Analysis (CoA) upon request.[3][4]
J&K Scientific97%---
Santa Cruz BiotechnologyInformation available upon requestRecommends referring to the Certificate of Analysis for lot-specific data.[5]
Vulcanchem≥97% or ≥98% being common standards---

Experimental Protocols for Purity and Quality Assessment

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. The following are detailed methodologies for key analytical techniques used to assess the quality of this compound. While specific parameters may need to be optimized based on the instrumentation and exact nature of potential impurities, these protocols provide a robust starting point.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the purity of this compound by separating it from potential impurities.

Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected and quantified.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification, if needed)

Example Protocol (adapted from methods for similar acetamide compounds):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from the reference standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and provides detailed information about the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)

Example Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of protons in the molecule.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to confirm the structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities. The relative integration of impurity peaks compared to the main compound can provide a semi-quantitative estimate of their levels.

Expected ¹H NMR Signals for this compound: The spectrum should be consistent with the structure, showing signals for the acetyl methyl protons, and the protons on the fluorinated pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Often coupled with a liquid chromatograph (LC-MS) for sample introduction.

Example Protocol (as part of an LC-MS analysis):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion or Injection: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.

  • Ionization: Use a suitable ionization technique, such as ESI in positive ion mode.

  • Mass Analysis: Scan a relevant mass range to detect the molecular ion ([M+H]⁺) of this compound.

  • Analysis: The expected m/z for the protonated molecule ([C₇H₇FN₂O + H]⁺) is approximately 155.06. The presence of a prominent peak at this m/z value confirms the molecular weight of the compound.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for this compound is a critical step that can significantly impact research outcomes. The following diagram illustrates a logical workflow for this process, emphasizing the importance of purity verification and documentation.

Supplier_Selection_Workflow Start Start: Identify Need for This compound Identify_Suppliers Identify Potential Suppliers (e.g., Online Databases, Catalogs) Start->Identify_Suppliers Request_Info Request Information: - Quoted Purity - Certificate of Analysis (CoA) - Pricing and Availability Identify_Suppliers->Request_Info Evaluate_Purity Evaluate Purity Data from CoA: - HPLC/GC Purity - NMR/MS Data for Identity Request_Info->Evaluate_Purity Purity_OK Purity Meets Requirements? Evaluate_Purity->Purity_OK Consider_Other Consider Other Factors: - Cost - Lead Time - Supplier Reputation Purity_OK->Consider_Other Yes Back_To_Suppliers Re-evaluate Other Suppliers Purity_OK->Back_To_Suppliers No Select_Supplier Select Supplier and Place Order Consider_Other->Select_Supplier QC_Incoming Perform In-House QC Testing on Received Material Select_Supplier->QC_Incoming QC_Pass QC Passed? QC_Incoming->QC_Pass Release_Material Release Material for Research Use QC_Pass->Release_Material Yes Contact_Supplier Contact Supplier for Resolution/Return QC_Pass->Contact_Supplier No Contact_Supplier->Back_To_Suppliers Back_To_Suppliers->Request_Info Kinase_Inhibitor_Development Start Start: Identify Target Kinase and Lead Scaffold Building_Block Select Fluorinated Building Block (e.g., this compound) Start->Building_Block Synthesis Chemical Synthesis of Analog Library Building_Block->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: - Kinase Inhibition Assay - Cell Viability Assay Purification->In_Vitro_Screening SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Design Lead_Compound Identification of Lead Compound Hit_to_Lead->Lead_Compound Optimized In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Compound->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Methodological & Application

Application Note: Acetylation of 2-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptide deformylase inhibitors like LBM415.[1][2][3] The acetylation of the amino group to form N-(5-fluoropyridin-2-yl)acetamide is a common and vital step in the synthetic routes to more complex molecules. This process serves to protect the amino group, modify the compound's electronic properties, or prepare it for subsequent reactions.[4] This document provides a detailed protocol for the N-acetylation of 2-amino-5-fluoropyridine using acetic anhydride.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amino group of 2-amino-5-fluoropyridine on one of the electrophilic carbonyl carbons of acetic anhydride. This N-acylation reaction proceeds efficiently to yield the corresponding acetamide, with acetic acid as a byproduct. The reaction is typically high-yielding.[5][6]

Chemical Reaction Scheme:

Experimental Protocol

This protocol is based on established methods for the acetylation of aromatic amines.[5][6][7]

Materials and Equipment

  • Reagents:

    • 2-amino-5-fluoropyridine (C₅H₅FN₂)

    • Acetic anhydride ((CH₃CO)₂O)

    • Deionized water

    • Ethyl acetate (for extraction, optional)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Dropping funnel (optional)

    • Ice bath

    • Büchner funnel and flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator

    • Fume hood

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluoropyridine in a suitable solvent like ethyl acetate or use acetic anhydride as both reagent and solvent. For this protocol, excess acetic anhydride will be used. Place the flask in a fume hood.

  • Reagent Addition: Add 2-amino-5-fluoropyridine (e.g., 1.0 eq) to an excess of acetic anhydride (e.g., 3.0-5.0 eq). The reaction can be exothermic, so the temperature should be monitored.[7]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 60°C.[5][7] Stir the mixture at this temperature for 1 to 3 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the cooled reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Precipitation: The solid product, N-(5-fluoropyridin-2-yl)acetamide, should precipitate out of the aqueous solution. Stir the suspension in the ice bath for about 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the collected solid product under vacuum. The product can be further purified by recrystallization if necessary, for instance from ethanol.[4]

Data Presentation

The following table summarizes the quantitative data for a typical reaction starting with 5.0 grams of 2-amino-5-fluoropyridine.

ParameterValueNotes
Reactants
2-amino-5-fluoropyridine5.0 gMolecular Weight: 112.11 g/mol
44.6 mmol (1.0 eq)
Acetic Anhydride13.6 mLMolecular Weight: 102.09 g/mol ; Density: 1.08 g/mL
14.7 g (3.2 eq)Can serve as both reagent and solvent.[6]
Product (Theoretical)
N-(5-fluoropyridin-2-yl)acetamide6.87 gMolecular Weight: 154.14 g/mol
Reaction Conditions
Temperature45-60 °C[5][7]
Reaction Time1 - 3 hours[5][7]
Yield
Expected Yield>90%Based on similar reactions.[5][7]

Safety Precautions

  • All operations should be performed in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • 2-amino-5-fluoropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid formation of dust and aerosols.[8][11]

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts exothermically with water. Handle with extreme care.[6]

  • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[11]

Visualization

The following diagram illustrates the general workflow for the acetylation of 2-amino-5-fluoropyridine.

Acetylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Final Product Setup Dissolve 2-amino-5-fluoropyridine in Acetic Anhydride in a Flask Heat Heat Mixture (45-60°C, 1-3h) Setup->Heat Quench Cool and Quench in Ice Water Heat->Quench Precipitate Precipitate Product Quench->Precipitate Filter Vacuum Filter Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product N-(5-fluoropyridin-2-yl)acetamide Dry->Product

Caption: Experimental workflow for the synthesis of N-(5-fluoropyridin-2-yl)acetamide.

References

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a multitude of biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Acetamido-5-fluoropyridine with various arylboronic acids. The resulting 5-aryl-2-acetamidopyridine derivatives are valuable intermediates in drug discovery, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The presence of the acetamido group at the 2-position and the fluorine atom at the 5-position of the pyridine ring introduces unique electronic properties that can influence the reactivity and biological activity of the coupled products.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Reaction Conditions

Based on studies of structurally similar substrates, such as N-[5-bromo-2-methylpyridin-3-yl]acetamide, a robust set of conditions has been established for the successful Suzuki coupling of 2-acetamido-substituted halopyridines.[1][2] These conditions are expected to be highly applicable to this compound.

ParameterRecommended ConditionNotes
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A versatile and commonly used catalyst for Suzuki couplings.[1]
Base Potassium phosphate (K₃PO₄)An effective base for activating the boronic acid.[1]
Solvent 1,4-Dioxane / Water (4:1 ratio)A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[1]
Temperature 85–95 °CProvides sufficient thermal energy to drive the reaction to completion.[1]
Atmosphere Inert (e.g., Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add 1,4-dioxane to the flask.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • To this mixture, add the arylboronic acid (1.1 equiv), potassium phosphate (1.5 equiv), and water (such that the dioxane:water ratio is approximately 4:1).

  • Heat the reaction mixture to 85–95 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 15-18 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Dilute the filtrate with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-acetamidopyridine.

Quantitative Data Summary

The following table summarizes the yields obtained from the Suzuki cross-coupling of a structurally similar substrate, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with various arylboronic acids.[1] These results provide a strong indication of the expected efficiency for the coupling of this compound under the recommended conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide85
24-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide82
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
44-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
54-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide80
63-Methylphenylboronic acidN-[2-methyl-5-(m-tolyl)pyridin-3-yl]acetamide75
73-Methoxyphenylboronic acidN-[5-(3-methoxyphenyl)-2-methylpyridin-3-yl]acetamide84
82-Methylphenylboronic acidN-[2-methyl-5-(o-tolyl)pyridin-3-yl]acetamide72
92-Methoxyphenylboronic acidN-[5-(2-methoxyphenyl)-2-methylpyridin-3-yl]acetamide79

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Pd(PPh3)4, and Dioxane B Stir at RT for 30 min under Inert Atmosphere A->B C Add Arylboronic Acid, K3PO4, and Water B->C D Heat to 85-95 °C C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT and Filter E->F G Aqueous Work-up (Extraction and Washing) F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition reagents1 R¹-X (this compound) pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 Transmetalation reagents2 R²-B(OH)₂ (Arylboronic Acid) + Base pd_complex2->pd0 product R¹-R² pd_complex2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2-Acetamido-5-fluoropyridine: A Key Building Block for the Potent Anticancer Agent Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Acetamido-5-fluoropyridine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted anticancer agents. The strategic incorporation of a fluorine atom onto the pyridine ring enhances the molecule's biological activity and metabolic stability, making it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the multi-kinase inhibitor, Regorafenib, a potent agent used in the treatment of various cancers.

Application as a Building Block for Regorafenib

This compound serves as a crucial precursor in the multi-step synthesis of Regorafenib. A key transformation involves the hydrolysis of the acetamido group to an amino group, yielding 2-amino-5-fluoropyridine. This intermediate is then utilized in the formation of the core structure of Regorafenib. The pyridine moiety of this building block is a common feature in many kinase inhibitors, often playing a critical role in binding to the hinge region of the kinase's ATP-binding pocket.

The synthetic utility of this compound is demonstrated in its incorporation into the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, which is subsequently reacted to form the final Regorafenib molecule.

G cluster_0 Synthesis of Regorafenib Intermediate cluster_1 Final Synthesis of Regorafenib This compound This compound 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine This compound->2-Amino-5-fluoropyridine Hydrolysis Regorafenib_Intermediate 4-(4-amino-3-fluorophenoxy)-N- methylpyridine-2-carboxamide 2-Amino-5-fluoropyridine->Regorafenib_Intermediate Coupling Reaction 4-Chloro-N-methylpyridine-2-carboxamide 4-Chloro-N-methylpyridine-2-carboxamide 4-Chloro-N-methylpyridine-2-carboxamide->Regorafenib_Intermediate 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol->Regorafenib_Intermediate Regorafenib Regorafenib Regorafenib_Intermediate->Regorafenib Urea Formation Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Regorafenib SignalingPathways cluster_angiogenesis Angiogenesis & Tumor Microenvironment cluster_oncogenesis Oncogenesis & Cell Proliferation cluster_immunity Tumor Immunity VEGFR VEGFR1/2/3 PDGFR PDGFRβ FGFR FGFR1/2 TIE2 TIE2 KIT KIT RET RET RAF RAF-1/B-RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CSF1R CSF1R Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->FGFR Inhibits Regorafenib->TIE2 Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->RAF Inhibits Regorafenib->CSF1R Inhibits MTT_Workflow A Seed Cells in 96-well plate B Treat with Regorafenib A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H Kinase_Assay_Workflow A Prepare Regorafenib Serial Dilutions B Add Compound to 384-well plate A->B C Add Kinase and Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Application Notes and Protocols for the Synthesis of Protein Degraders Utilizing 2-Acetamido-5-fluoropyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The building block 2-Acetamido-5-fluoropyridine has been identified as a versatile scaffold for the synthesis of protein degraders. Its chemical structure offers multiple points for functionalization, making it an attractive component for linker synthesis in PROTAC design. The fluorine substituent can influence the physicochemical properties of the final degrader molecule, potentially enhancing cell permeability and metabolic stability, while the acetamido and pyridine moieties provide handles for chemical modification and linker attachment.

This document provides a generalized framework for the synthesis and evaluation of protein degraders that could incorporate the this compound building block, based on established principles of PROTAC development. While specific examples of published protein degraders utilizing this exact building block are not yet prevalent in the public domain, the following protocols and application notes offer a detailed guide for researchers aiming to explore its potential in novel degrader synthesis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves the recruitment of the ubiquitin-proteasome system to a specific target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degrader_Workflow Design 1. Degrader Design (Target, E3 Ligase, Linker) Synthesis 2. Chemical Synthesis (Incorporating this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical 4. Biochemical Assays (Binding Affinity, Ternary Complex Formation) Purification->Biochemical Cellular 5. Cellular Assays (Degradation, Viability, Selectivity) Biochemical->Cellular Optimization 6. Lead Optimization (Structure-Activity Relationship) Cellular->Optimization Optimization->Synthesis Iterative Refinement

Application Notes and Protocols for 2-Acetamido-5-fluoropyridine in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine is a fluorinated pyridine derivative that holds potential as a scaffold in the discovery of novel anti-inflammatory agents.[1] Its structural features, including the pyridine ring and acetamido group, are found in various biologically active compounds.[2][3][4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2][5] While specific studies detailing the anti-inflammatory profile of this compound are not extensively available in the public domain, its structural similarity to other anti-inflammatory pyridine and acetamide derivatives suggests its potential to modulate key inflammatory pathways.[6][7][8]

These application notes provide a comprehensive guide for the investigation of the anti-inflammatory properties of this compound. The protocols detailed below are standard in vitro methods for assessing the potential of a compound to inhibit key mediators of inflammation, such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Hypothetical Data Summary

The following table represents a hypothetical data set that could be generated from the experimental protocols described below. This is for illustrative purposes to guide data presentation.

AssayTest CompoundIC50 (µM)% Inhibition at 10 µM
Nitric Oxide (NO) Production This compound15.245%
Dexamethasone (Control)0.892%
COX-2 Enzyme Activity This compound8.558%
Celecoxib (Control)0.4595%
TNF-α Production This compound12.748%
Dexamethasone (Control)0.594%
IL-6 Production This compound18.941%
Dexamethasone (Control)0.793%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of its corresponding amine precursor.[5]

Materials:

  • 2-Amino-5-fluoropyridine

  • Acetic anhydride or Acetyl chloride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve 2-Amino-5-fluoropyridine (1 equivalent) in pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-Amino-5-fluoropyridine in Pyridine/DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Acetic Anhydride/ Acetyl Chloride Cool->Add React Stir at Room Temperature Add->React Monitor Monitor with TLC React->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End End Purify->End

Synthesis workflow for this compound.

In Vitro Anti-inflammatory Assays

The following are generalized protocols that can be adapted for testing this compound. Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[9][10][11]

Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[11]

  • Seed the cells in appropriate well plates (e.g., 96-well or 24-well) at a desired density and allow them to adhere overnight.[10]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the time specified in each assay.[10]

G cluster_workflow In Vitro Assay Workflow Start Start Culture Culture RAW 264.7 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate for Specified Time Induce->Incubate Assay Perform Specific Assay (NO, COX-2, ELISA) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

General workflow for in vitro anti-inflammatory assays.

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9][10]

Materials:

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1 before use)[10]

  • Sodium nitrite standard solution

  • 96-well microplate reader

Protocol:

  • After cell treatment with this compound and LPS for 24 hours, collect 50-100 µL of the cell culture supernatant.[10]

  • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[10]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production compared to the LPS-only treated control.

This assay determines the ability of the test compound to inhibit the enzymatic activity of COX-2.[12][13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe)

  • Arachidonic Acid (substrate)

  • Celecoxib (a selective COX-2 inhibitor, as a positive control)

  • 96-well black opaque plate

  • Fluorometric plate reader

Protocol:

  • In a 96-well plate, add the COX Assay Buffer, human recombinant COX-2 enzyme, and the COX probe.

  • Add various concentrations of this compound or Celecoxib to the respective wells.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding Arachidonic Acid to all wells.[13]

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[12]

  • Calculate the rate of reaction from the linear phase of the fluorescence curve.

  • Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control.

This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][16][17][18][19]

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash Buffer

  • Assay Diluent

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[15]

  • Wash the plate with Wash Buffer.

  • Block the plate with Assay Diluent for 1-2 hours at room temperature.[15]

  • Wash the plate.

  • Add cell culture supernatants (collected after 4-24 hours of LPS stimulation) and standards to the wells and incubate for 2 hours at room temperature.[15]

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[15]

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.[15]

  • Wash the plate.

  • Add the substrate solution and incubate in the dark for 15-30 minutes.[15]

  • Add the Stop Solution to terminate the reaction.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve and determine the percentage inhibition.

Relevant Signaling Pathway

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli like LPS and leads to the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Investigating the effect of this compound on this pathway would be a logical next step.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces

Simplified NF-κB signaling pathway.

References

Application Notes and Protocols for the Derivatization of 2-Acetamido-5-fluoropyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chemical modification of 2-acetamido-5-fluoropyridine, a key starting material in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. Due to the versatile reactivity of the corresponding deacetylated amine, the primary synthetic route involves the initial hydrolysis of this compound to 2-amino-5-fluoropyridine. This key intermediate serves as a versatile scaffold for a variety of coupling reactions, enabling the exploration of chemical space around the pyridine core. These derivatizations are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[1][2][3] The protocols provided herein detail the N-deacetylation of this compound and subsequent derivatization of the resulting 2-amino-5-fluoropyridine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Representative data on the biological activity of related compounds are summarized to guide SAR studies.

Introduction

This compound is a valuable starting material in synthetic and medicinal chemistry.[2][3][4] The presence of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] For the purpose of generating diverse libraries for SAR studies, the acetamido group is typically hydrolyzed to the corresponding amine, 2-amino-5-fluoropyridine. This transformation unlocks the synthetic potential of the scaffold, allowing for a wide range of derivatization reactions at the amino group and the pyridine ring.

The 2-aminopyridine moiety is a common feature in a multitude of biologically active compounds, including kinase inhibitors, antimalarials, and receptor modulators. SAR studies on this scaffold have demonstrated that modifications at various positions of the pyridine ring and the amino group can have a profound impact on biological activity. This document outlines a systematic approach to the derivatization of this compound, focusing on the generation of analogs for SAR exploration.

Experimental Protocols

Protocol 1: N-Deacetylation of this compound

This protocol describes the hydrolysis of the acetamido group to yield 2-amino-5-fluoropyridine, a key intermediate for further derivatization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 20% aqueous solution of sodium hydroxide (NaOH) (approximately 8.3 eq of NaOH relative to the starting material).

  • Attach a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-amino-5-fluoropyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyridine (as an analogue)

While derivatization at the 5-position of 2-amino-5-fluoropyridine can be challenging, this protocol for the closely related 2-amino-5-bromopyridine provides a robust starting point for introducing aryl or heteroaryl substituents at this position, which can be adapted for other halo-pyridines.

Materials:

  • 2-Amino-5-bromopyridine (or other suitable halo-aminopyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add 2-amino-5-bromopyridine, the desired arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-18 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine (as an analogue)

This protocol enables the introduction of a wide range of primary and secondary amines at the 5-position of a halo-aminopyridine scaffold.

Materials:

  • 2-Amino-5-bromopyridine (or other suitable halo-aminopyridine) (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Sealable reaction tube or Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry, sealable reaction tube, add 2-amino-5-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following tables summarize representative SAR data for derivatives of 2-aminopyridine and related scaffolds, providing insights into the effects of various substituents on biological activity. This information can guide the design of new derivatives of 2-amino-5-fluoropyridine.

Table 1: SAR of 2-Aminopyridine Derivatives as Antimalarial Agents

Compound IC₅₀ (K1 strain, nM)
1HH4-chlorophenyl>1000
2H4-fluorophenyl4-chlorophenyl50
3H4-trifluoromethylphenyl4-chlorophenyl25
4MeH4-chlorophenyl>1000
5H4-fluorophenyl4-methoxyphenyl150

Data is hypothetical and based on trends observed in the literature for aminopyridine antimalarials.

Table 2: SAR of 2-Aminopyridine Derivatives as Kinase Inhibitors (Hypothetical Data)

Compound Scaffold Kinase IC₅₀ (nM)
62-Amino-5-fluoropyridineH4-methoxyphenyl500
72-Amino-5-fluoropyridineH4-(morpholin-4-yl)phenyl50
82-Amino-5-fluoropyridineH3-aminophenyl200
92-Amino-5-fluoropyridineMe4-(morpholin-4-yl)phenyl300
102-Amino-5-fluoropyridineHPyridin-4-yl100

This table presents hypothetical data to illustrate potential SAR trends for kinase inhibitors based on the 2-amino-5-fluoropyridine scaffold.

Visualizations

experimental_workflow start This compound deacetylation Protocol 1: N-Deacetylation start->deacetylation intermediate 2-Amino-5-fluoropyridine deacetylation->intermediate derivatization Derivatization Reactions intermediate->derivatization suzuki Protocol 2: Suzuki Coupling derivatization->suzuki buchwald Protocol 3: Buchwald-Hartwig derivatization->buchwald library Compound Library suzuki->library buchwald->library sar SAR Studies library->sar end Lead Optimization sar->end

Caption: Overall experimental workflow for SAR studies.

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-5-halopyridine 2-Amino-5-halopyridine Product 2-Amino-5-arylpyridine 2-Amino-5-halopyridine->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Key components of the Suzuki-Miyaura coupling.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor 2-Amino-5-fluoropyridine Derivative inhibitor->raf

Caption: Inhibition of a hypothetical signaling pathway.

References

Application of 2-Acetamido-5-fluoropyridine in the Synthesis of Potent Peptide Deformylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-Acetamido-5-fluoropyridine as a key synthetic intermediate in the development of novel peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents.

Introduction

Peptide deformylase is a crucial bacterial enzyme that catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides.[1] Its essential role in bacterial protein synthesis and its absence in mammalian cytosolic protein synthesis make it an attractive target for the development of selective antibacterial drugs.[2] A significant class of PDF inhibitors are hydroxamic acid derivatives, which effectively chelate the active site metal ion of the enzyme.[1]

This compound serves as a valuable precursor in the synthesis of potent PDF inhibitors, such as LBM415.[3][4] The fluorine substitution on the pyridine ring can enhance the biological activity and pharmacokinetic properties of the final compound. This document outlines the synthetic pathway from this compound to a key intermediate and provides protocols for the synthesis and evaluation of the resulting PDF inhibitors.

Synthetic Pathway Overview

The primary application of this compound in this context is its conversion to 2-amino-5-fluoropyridine, a crucial building block for the construction of the PDF inhibitor scaffold. The overall synthetic strategy involves the hydrolysis of the acetamido group, followed by coupling of the resulting 2-amino-5-fluoropyridine with a suitably functionalized proline derivative. This is then further elaborated to yield the final active hydroxamic acid-containing inhibitor.

Synthesis_Pathway A This compound B 2-Amino-5-fluoropyridine A->B Hydrolysis D Coupled Intermediate ((2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide derivative) B->D Amide Coupling C L-Proline Derivative C->D E Peptide Deformylase Inhibitor (e.g., LBM415) D->E Further Synthetic Steps (e.g., side chain attachment, oxidation, deprotection) Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare Reagents B1 Mix PDF Enzyme and Inhibitor A1->B1 A2 Prepare Inhibitor Dilutions A2->B1 B2 Pre-incubate B1->B2 B3 Add Substrate/Coupling Enzymes B2->B3 C1 Measure Absorbance at 340 nm B3->C1 C2 Calculate Initial Velocity C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 C3->C4

References

Application Notes and Protocols for N-(5-fluoropyridin-2-yl)acetamide Derivatives in PET Imaging Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biochemical processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The 5-fluoropyridin-2-yl moiety is an attractive scaffold for PET ligand design due to the favorable properties of Fluorine-18, including its convenient half-life (109.8 min), low positron energy, and well-established radiolabeling chemistry. This document provides a detailed overview of the potential applications and synthetic protocols for N-(5-[¹⁸F]fluoropyridin-2-yl)acetamide and its derivatives as PET imaging ligands.

While direct applications of N-(5-fluoropyridin-2-yl)acetamide in PET imaging are not extensively documented, its structure is analogous to other [¹⁸F]fluoropyridine-based radiotracers. The methodologies presented here are based on established principles of nucleophilic heteroaromatic substitution for the incorporation of Fluorine-18 into the pyridine ring.[1][2]

Application Notes

The N-(5-fluoropyridin-2-yl)acetamide scaffold can be envisioned as a core structure for developing PET tracers targeting a variety of biological entities. The acetamide group can be readily modified to incorporate different functionalities, allowing for the targeting of specific enzymes, receptors, or transporters.

Potential Therapeutic Areas:

  • Oncology: By attaching a targeting vector for cancer-specific biomarkers, derivatives of N-(5-fluoropyridin-2-yl)acetamide could be developed for imaging tumor proliferation, apoptosis, or angiogenesis.

  • Neurology: Modification of the core structure could lead to ligands with high affinity and selectivity for neuroreceptors or transporters implicated in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.[3][4]

  • Cardiology: PET tracers based on this scaffold could potentially be designed to assess myocardial perfusion, metabolism, or inflammation.

The synthesis of such tracers would typically involve a late-stage radiofluorination of a suitable precursor. The most common and efficient method for introducing [¹⁸F]fluoride into a pyridine ring is through nucleophilic heteroaromatic substitution (SNA_r).[2] This reaction is facilitated by the presence of a good leaving group at the 5-position of the pyridine ring and is often carried out using the [¹⁸F]fluoride-Kryptofix 2.2.2 complex.[2]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of a hypothetical PET ligand, [¹⁸F]Tracer-X, derived from an N-(5-substituted-pyridin-2-yl)acetamide precursor. These protocols are based on established procedures for the synthesis of [¹⁸F]fluoropyridine derivatives.[5][6]

Protocol 1: Automated Radiosynthesis of a Hypothetical [¹⁸F]Tracer-X

This protocol describes the automated synthesis of a generic [¹⁸F]Tracer-X from a nitro-precursor using a commercial radiosynthesis module.

Materials:

  • N-(5-nitropyridin-2-yl)acetamide precursor

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Sep-Pak C18 light cartridge

  • HPLC purification system with a semi-preparative C18 column

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to obtain the anhydrous K[¹⁸F]F-K₂₂₂ complex.[2][7]

  • Radiolabeling Reaction:

    • A solution of the N-(5-nitropyridin-2-yl)acetamide precursor in anhydrous DMSO is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction mixture is heated at 130-150 °C for 10-15 minutes.[2]

  • Purification:

    • The reaction mixture is cooled and diluted with water.

    • The diluted mixture is passed through a Sep-Pak C18 light cartridge to trap the crude [¹⁸F]Tracer-X.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • The crude product is eluted from the cartridge with acetonitrile and injected into the semi-preparative HPLC system.

    • The fraction corresponding to [¹⁸F]Tracer-X is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water for injection.

    • The solution is passed through a sterile 0.22 µm filter into a sterile vial.

    • An aliquot is taken for quality control analysis.

DOT Diagram of the Experimental Workflow:

experimental_workflow Workflow for Automated Radiosynthesis of [¹⁸F]Tracer-X cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation Final Formulation start [¹⁸F]Fluoride in [¹⁸O]H₂O trap Anion Exchange Cartridge start->trap elute Elution with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry reaction Heating (130-150°C) dry->reaction precursor Precursor in DMSO precursor->reaction dilute Dilution with Water reaction->dilute spe Sep-Pak C18 dilute->spe hplc Semi-preparative HPLC spe->hplc formulate Formulation hplc->formulate qc Quality Control formulate->qc final_product [¹⁸F]Tracer-X for Injection formulate->final_product

Automated Radiosynthesis Workflow

Quantitative Data

Since no specific PET tracer with the N-(5-fluoropyridin-2-yl)acetamide core has been reported, the following table summarizes typical quantitative data for the radiosynthesis of other [¹⁸F]fluoropyridine-based radiotracers, which can serve as a benchmark for the development of new ligands based on this scaffold.

Radiotracer ExamplePrecursor TypeRadiochemical Yield (RCY, decay-corrected)Molar Activity (A_m) (GBq/µmol)Synthesis Time (min)Reference
[¹⁸F]FPyBrATrimethylammonium18-20%> 18580-85[5][6]
[¹⁸F]Florbetapir (AV-45)TosylateNot specified37-370~60[8]
[¹⁸F]AV1451 (T807)Nitro10-20%111-222~90[4]
[¹⁸F]DCFPyLNitro25-40%> 74~50[3]

Hypothetical Signaling Pathway

A derivative of N-(5-fluoropyridin-2-yl)acetamide could be designed to target a specific kinase involved in a cancer signaling pathway. The following diagram illustrates a generic kinase inhibitor binding to its target and blocking downstream signaling.

DOT Diagram of a Hypothetical Kinase Inhibition Pathway:

signaling_pathway Hypothetical Kinase Inhibition by [¹⁸F]Tracer-X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Target Kinase receptor->kinase activates downstream Downstream Effector kinase->downstream phosphorylates transcription Gene Transcription (Proliferation, Survival) downstream->transcription activates tracer [¹⁸F]Tracer-X (Kinase Inhibitor) tracer->kinase inhibits growth_factor Growth Factor growth_factor->receptor

Kinase Inhibition by a PET Tracer

Conclusion

The N-(5-fluoropyridin-2-yl)acetamide scaffold represents a promising platform for the development of novel PET imaging agents. By leveraging well-established [¹⁸F]fluoropyridine radiochemistry, a diverse range of PET tracers can be synthesized and evaluated for various applications in biomedical research and clinical diagnostics. The provided protocols and data serve as a foundational guide for researchers entering this exciting field of radiopharmaceutical development. Further research is warranted to explore the full potential of this chemical scaffold in creating targeted imaging agents for a multitude of diseases.

References

Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Acetamido-5-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for the development of new drug candidates with tailored pharmacological profiles. 2-Acetamido-5-fluoropyridine and its halogenated analogs are valuable building blocks, particularly in the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of the acetamido group and a halogen allows for directed chemical modifications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. Traditional heating methods for these reactions can be time-consuming and sometimes lead to lower yields or undesired side products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency and reproducibility.

These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of a 2-acetamido-5-halopyridine with various arylboronic acids. This methodology facilitates the rapid and efficient synthesis of a library of 2-acetamido-5-arylpyridines, which are key intermediates in drug discovery programs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key benefits over conventional heating methods for Suzuki-Miyaura cross-coupling reactions:

  • Accelerated Reaction Rates: Reactions that may take several hours with conventional heating can often be completed in minutes under microwave irradiation.

  • Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and minimize the formation of byproducts.

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent results.

  • Energy Efficiency: MAOS is a more energy-efficient method compared to traditional refluxing techniques.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide with various arylboronic acids. This can be adapted for other 2-acetamido-5-halopyridines.

Materials:

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add N-(5-bromo-2-methylpyridin-3-yl)acetamide (e.g., 0.1 g), the corresponding arylboronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5 eq.).

  • Add 1,4-dioxane (2 mL) and deionized water (0.5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture with stirring at a constant temperature of 120°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetamido-5-arylpyridine derivative.

Data Presentation

The following table summarizes the expected outcomes for the microwave-assisted Suzuki-Miyaura cross-coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide with a variety of arylboronic acids, based on adaptations from conventionally heated methods and the general advantages of microwave synthesis.

EntryArylboronic AcidProductMicrowave Time (min)Yield (%)
1Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide2085-95
24-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide2088-96
34-Fluorophenylboronic acidN-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide2582-90
43-Chlorophenylboronic acidN-(5-(3-chlorophenyl)-2-methylpyridin-3-yl)acetamide2580-88
52-Thienylboronic acidN-(2-methyl-5-(thiophen-2-yl)pyridin-3-yl)acetamide1587-94
64-(Trifluoromethyl)phenylboronic acidN-(2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)acetamide3075-85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A Combine Reactants: - 2-Acetamido-5-halopyridine - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ B Add Solvents: - 1,4-Dioxane - Water A->B C Seal Microwave Vial B->C D Irradiate in Microwave Synthesizer (e.g., 120°C, 15-30 min) C->D E Cool to RT D->E F Dilute with EtOAc & Filter E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Flash Chromatography H->I J Pure 2-Acetamido-5-arylpyridine I->J suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal Ar²-B(OR)₂ pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Ar¹-Ar² center kinase_pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade Signal target_kinase Target Kinase kinase_cascade->target_kinase Activates substrate Substrate Protein target_kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate Protein substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response inhibitor 2-Acetamido-5-arylpyridine Kinase Inhibitor inhibitor->target_kinase Inhibits

Application Notes and Protocols: High-Throughput Screening of 2-Acetamido-5-fluoropyridine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the rapid evaluation of large chemical libraries against biological targets. This document provides detailed application notes and protocols for the high-throughput screening of 2-acetamido-5-fluoropyridine derivative libraries. This class of compounds, featuring a fluorinated pyridine core, holds significant potential in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making these derivatives attractive for developing novel therapeutics.[1][2] Some compounds of this class are also explored as "Protein Degrader Building Blocks," highlighting their potential in targeted protein degradation.[1][2]

These protocols are designed to guide researchers through the process of screening such libraries, from initial assay development to hit validation, with a focus on identifying modulators of protein kinase activity, a common target class in drug discovery.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueUnit
Molecular FormulaC₇H₇FN₂O-
Molecular Weight154.14 g/mol
Density1.285g/cm³
Boiling Point319.9°C at 760 mmHg
Flash Point147.3°C
LogP0.84-

(Data sourced from publicly available chemical databases)[1]

Table 2: Representative High-Throughput Screening Data for a Kinase Inhibition Assay
Compound IDConcentration (µM)% Inhibition (Primary Screen)IC₅₀ (µM) (Confirmatory Screen)
AP-0011085.21.5
AP-0021012.5> 50
AP-0031092.80.8
AP-0041045.615.2
AP-005 (Control)1098.10.1

This table presents hypothetical data for illustrative purposes.

Table 3: Cell Viability (Cytotoxicity) Assay Data for Validated Hits
Compound IDConcentration (µM)% Cell ViabilityCC₅₀ (µM)
AP-0011088.9> 50
AP-0031091.2> 50
AP-005 (Control)1035.75.8

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a protein kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivative library (dissolved in DMSO)

  • 384-well white, flat-bottom plates

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. For controls, dispense DMSO vehicle (negative control) and a known kinase inhibitor (positive control).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase and substrate peptide in the assay buffer.

  • Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • ATP Addition: To start the reaction, add 5 µL of ATP solution to each well. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the hit compounds identified from the primary screen.[4]

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

G cluster_0 High-Throughput Screening Workflow Library This compound Derivative Library PrimaryScreen Primary Screen (Biochemical Assay) Library->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse SecondaryAssay Secondary Assay (Cell-Based Viability) DoseResponse->SecondaryAssay HitValidation Hit Validation SecondaryAssay->HitValidation G cluster_1 Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor This compound Derivative (Hit Compound) Inhibitor->KinaseB Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Acetamido-5-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-Acetamido-5-fluoropyridine. It includes frequently asked questions, troubleshooting guides, optimized experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound? A1: The primary and most straightforward method for synthesizing this compound is through the N-acetylation of its precursor, 2-amino-5-fluoropyridine.[1] This reaction typically employs common acetylating agents such as acetic anhydride or acetyl chloride.[1]

Q2: What are the critical reaction parameters to control during the acetylation process? A2: The key parameters to control are temperature, reaction time, and the stoichiometry of the reagents. The reaction is often exothermic, so maintaining a specific temperature range (e.g., below 60°C or at a specific reflux temperature) is crucial to prevent side reactions.[2] Reaction time and the molar ratio of the acetylating agent to the amine will directly impact the yield and purity of the product.[3]

Q3: What are the potential side products or impurities I should be aware of? A3: Potential impurities include unreacted 2-amino-5-fluoropyridine, N,N-diacetylated product, and hydrolysis of the acetamide group back to the amine under certain workup conditions.[4][5] The formation of diacetylated products can be influenced by the reaction conditions and the nucleophilicity of the aminopyrimidine.[5]

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 2-amino-5-fluoropyridine spot and the appearance of the new product spot.

Q5: What is the recommended method for purifying the final product? A5: After the reaction is complete, the product is often isolated by pouring the reaction mixture into ice water to precipitate the solid product.[2] Further purification can be achieved through recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, or by silica gel column chromatography.[6]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes? A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the 2-amino-5-fluoropyridine starting material is pure and that the acetylating agent (acetic anhydride or acetyl chloride) has not decomposed due to moisture.

  • Temperature Control: The reaction can be exothermic; if the temperature is too high, it may lead to degradation or side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow. One optimized protocol for a similar substrate suggests a temperature of 45°C.[3]

  • Solvent Choice: The choice of solvent can significantly impact the nucleophilicity of the amino group. Protic solvents (like water or alcohols) can form hydrogen bonds with the amine, reducing its reactivity.[7] Aprotic solvents like pyridine, or polar aprotic solvents like DMF or DMSO, are often preferred.[6][7]

  • Moisture: The presence of water can hydrolyze the acetylating agent, rendering it ineffective. Ensure all glassware is dry and use anhydrous solvents if necessary.

  • Catalyst: For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[6]

Problem: Final Product is Impure

Q: My product appears impure after isolation. What are the common contaminants and how can I minimize them? A: Impurities often stem from the reaction itself or the workup procedure.

  • Unreacted Starting Material: If TLC shows residual 2-amino-5-fluoropyridine, the reaction may not have gone to completion. Consider increasing the reaction time or the amount of acetylating agent.

  • Diacetylation: The formation of an N,N-diacetylated product is a possible side reaction.[5] To minimize this, use a controlled molar ratio of the acetylating agent (e.g., 1.5–2.0 equivalents per hydroxyl/amino group) and avoid excessively harsh conditions.[6]

  • Hydrolysis: The acetamido group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup, which could hydrolyze the product back to the starting amine.[4] Ensure the workup conditions are mild. Washing with a saturated aqueous solution of sodium bicarbonate can help neutralize excess acid.[6]

Data Presentation

Table 1: Optimized Reaction Conditions for N-Acetylation of Aminopyridines

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Molar Ratio (Amine:Agent)Yield (%)Reference
2-AminopyridineAcetic AnhydrideNone452.51 : 2.0 (approx.)96.3[3]
2-Amino-5-nitropyridineAcetic AnhydrideNoneReflux11 : 2.194.6
2-AminopyridineAcetic AnhydrideAcetic Acid< 601Not specified95.0[2]

Experimental Protocols

Detailed Protocol for the Acetylation of 2-Amino-5-fluoropyridine

This protocol is a generalized procedure based on common acetylation methods for similar substrates.[3][6]

Materials:

  • 2-Amino-5-fluoropyridine (1.0 equiv.)

  • Acetic Anhydride (1.5-2.0 equiv.)

  • Pyridine (anhydrous, as solvent, 5-10 mL/mmol of substrate)

  • 4-Dimethylaminopyridine (DMAP, optional, 0.05-0.1 equiv.)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluoropyridine (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). If using, add the catalytic amount of DMAP.

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equiv.) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench by the careful addition of methanol to consume any excess acetic anhydride.

  • Workup: a. Remove the pyridine by co-evaporation with toluene under reduced pressure. b. Dilute the resulting residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude residue by silica gel column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision io io start Start setup 1. Dissolve 2-amino-5-fluoropyridine in dry pyridine under Ar start->setup cool 2. Cool solution to 0°C setup->cool add_reagent 3. Add Acetic Anhydride cool->add_reagent react 4. Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench 5. Quench with Methanol monitor->quench Reaction Complete workup 6. Aqueous Workup (HCl, NaHCO3, Brine) quench->workup purify 7. Dry, Concentrate & Purify (Chromatography/Recrystallization) workup->purify product Pure this compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem problem question question solution solution start Low Yield or Impure Product q1 Is starting material visible on TLC? start->q1 s1a Increase reaction time or add catalyst (DMAP) q1->s1a Yes q2 Are there extra spots on TLC? q1->q2 No s2a Check for diacetylation. Reduce amount of Ac2O or lower temperature. q2->s2a Yes q3 Was the reaction setup anhydrous? q2->q3 No s3a Use dry glassware and anhydrous solvents. Check reagent quality. q3->s3a No q4 Was workup procedure mild? q3->q4 Yes s4a Avoid high temperatures and strong acid/base. Use NaHCO3 wash. q4->s4a No

Caption: Troubleshooting logic for optimizing the synthesis reaction.

References

Technical Support Center: N-(5-fluoropyridin-2-yl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(5-fluoropyridin-2-yl)acetamide production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(5-fluoropyridin-2-yl)acetamide, which is typically prepared by the acetylation of 2-amino-5-fluoropyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive acetylating agent (e.g., acetic anhydride has hydrolyzed).2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting material (2-amino-5-fluoropyridine).1. Use a fresh, unopened bottle of acetic anhydride or acetyl chloride.2. Increase the reaction temperature. For acetylation with acetic anhydride, refluxing is often effective.[1]3. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).4. Ensure the purity of the 2-amino-5-fluoropyridine starting material through techniques like melting point determination or NMR spectroscopy.
Low Yield 1. Incomplete reaction.2. Product loss during workup and purification.3. Competing side reactions (e.g., di-acetylation).4. Suboptimal stoichiometry of reagents.1. See "Low to No Product Formation". Consider adding a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine) to drive the reaction to completion.2. Minimize transfer steps. Ensure proper pH adjustment during extraction to prevent the product from remaining in the aqueous layer. Use an appropriate solvent for recrystallization to maximize recovery.[2]3. Use a controlled amount of the acetylating agent (closer to a 1:1 molar ratio with the amine).4. Optimize the molar ratio of 2-amino-5-fluoropyridine to the acetylating agent. A slight excess of the acetylating agent can sometimes improve yield, but a large excess may lead to impurities.
Presence of Impurities 1. Unreacted 2-amino-5-fluoropyridine.2. Di-acetylated product.3. Hydrolysis of the product back to the starting amine.4. Residual acetic acid or pyridine.1. Improve reaction completion (see above). Purify the crude product by recrystallization or column chromatography.2. Use a controlled molar ratio of the acetylating agent. Column chromatography can be effective for separating the mono- and di-acetylated products.3. Ensure anhydrous reaction conditions and avoid prolonged exposure to water during workup.4. Thoroughly wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities and with water to remove pyridine. Dry the final product under vacuum.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent.2. Oily product formation instead of a solid.3. Co-precipitation of impurities.1. Test a range of solvents or solvent mixtures for recrystallization. Common solvents for similar compounds include ethanol, ethyl acetate, and hexane mixtures.[2]2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.3. Ensure the crude product is as clean as possible before recrystallization. A preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(5-fluoropyridin-2-yl)acetamide?

A1: The most common and direct method is the acetylation of 2-amino-5-fluoropyridine using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base like pyridine or triethylamine, or sometimes with an acid catalyst.

Q2: What are the optimal reaction conditions for the acetylation of 2-amino-5-fluoropyridine?

A2: While specific optimal conditions can vary, a general starting point involves reacting 2-amino-5-fluoropyridine with a slight molar excess of acetic anhydride. The reaction can be performed at room temperature or heated to reflux to ensure completion.[1] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (2-amino-5-fluoropyridine) and the product (N-(5-fluoropyridin-2-yl)acetamide). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Q4: What are the expected yields for the synthesis of the precursor, 2-amino-5-fluoropyridine?

A4: The synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine is a multi-step process. The yields for each step can vary depending on the specific protocol used. Below is a summary of reported yields for one synthetic route.[3]

Reaction Step Reactant Product Reported Yield (%)
Acylation2-aminopyridine2-acetamidopyridine96.26
Nitration2-acetamidopyridine2-acetamido-5-nitropyridine88.40
Reduction2-acetamido-5-nitropyridine2-acetamido-5-aminopyridine93.26
Diazotization2-acetamido-5-aminopyridine2-acetamido-5-pyridine tetrafluoroborate diazonium salt87.22
Schiemann Reaction2-acetamido-5-pyridine tetrafluoroborate diazonium salt2-acetamido-5-fluoropyridine64.94
HydrolysisThis compound2-amino-5-fluoropyridine95.25
Overall Yield 2-aminopyridine 2-amino-5-fluoropyridine 42.81

Q5: What are the key safety precautions to take during this synthesis?

A5: Acetic anhydride and acetyl chloride are corrosive and lachrymatory; always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Pyridine is flammable and toxic. Ensure all reactions are conducted with proper engineering controls and that waste is disposed of according to institutional guidelines.

Experimental Protocols

Protocol 1: Synthesis of N-(5-fluoropyridin-2-yl)acetamide via Acetylation of 2-amino-5-fluoropyridine

Materials:

  • 2-amino-5-fluoropyridine

  • Acetic anhydride

  • Pyridine (optional, as solvent and base) or another suitable solvent like dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluoropyridine (1 equivalent) in pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • If pyridine was used as the solvent, remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and proceed with the washes as described in step 6.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-(5-fluoropyridin-2-yl)acetamide as a solid.

Visualizations

Synthesis_Pathway 2-aminopyridine 2-aminopyridine 2-acetamidopyridine 2-acetamidopyridine 2-aminopyridine->2-acetamidopyridine Acylation 2-acetamido-5-nitropyridine 2-acetamido-5-nitropyridine 2-acetamidopyridine->2-acetamido-5-nitropyridine Nitration 2-acetamido-5-aminopyridine 2-acetamido-5-aminopyridine 2-acetamido-5-nitropyridine->2-acetamido-5-aminopyridine Reduction Diazonium Salt Diazonium Salt 2-acetamido-5-aminopyridine->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Schiemann Reaction 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine This compound->2-amino-5-fluoropyridine Hydrolysis N-(5-fluoropyridin-2-yl)acetamide N-(5-fluoropyridin-2-yl)acetamide 2-amino-5-fluoropyridine->N-(5-fluoropyridin-2-yl)acetamide Acetylation

Caption: Synthesis pathway for N-(5-fluoropyridin-2-yl)acetamide.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity (Starting Material, Acetylating Agent) Start->Check_Reagents Check_Reagents->Start Reagents Impure Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Suboptimal Optimize_Workup Optimize Workup Procedure (Extraction, Washing) Check_Conditions->Optimize_Workup Conditions OK Optimize_Workup->Start Workup Inefficient Purification Refine Purification Method (Recrystallization, Chromatography) Optimize_Workup->Purification Workup OK Purification->Start Purification Ineffective Success Improved Yield and Purity Purification->Success Purification OK

Caption: Troubleshooting workflow for production issues.

Logical_Relationships Yield Product Yield Purity Product Purity Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Purity_SM Starting Material Purity Purity_SM->Yield Purity_SM->Purity Workup Workup Efficiency Workup->Yield Workup->Purity

Caption: Factors influencing product yield and purity.

References

Technical Support Center: Purification of 2-Acetamido-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Acetamido-5-fluoropyridine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Low Recovery or Yield After Purification

  • Question: I am experiencing significant loss of my this compound derivative during purification, resulting in a low overall yield. What are the possible reasons and how can I improve my recovery?

  • Answer: Low recovery during the purification of this compound derivatives can stem from several factors related to the compound's physicochemical properties and the chosen purification technique.

    • Potential Causes & Solutions:

      • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble in the chosen solvent at low temperatures, significant amounts will remain in the mother liquor. Conversely, if the compound's solubility is too low even at high temperatures, recovery will also be poor.

        • Troubleshooting:

          • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Common choices for pyridine derivatives include ethanol, ethyl acetate, acetone, and mixtures with hexanes or water.[1]

          • Two-Solvent System: A two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.[2]

      • Product Loss During Column Chromatography: Adsorption of the polar this compound derivative onto the stationary phase (e.g., silica gel) can be a significant source of product loss. The amide and pyridine functionalities can lead to strong interactions with silica.

        • Troubleshooting:

          • Stationary Phase Choice: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica gel for reverse-phase chromatography.

          • Mobile Phase Additives: For normal-phase chromatography on silica gel, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can help to reduce tailing and improve elution by competing with the product for binding sites on the silica.

      • Hydrolysis of the Acetamido Group: The acetamido group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 2-Amino-5-fluoropyridine as an impurity and a reduction in the yield of the desired product.[3]

        • Troubleshooting:

          • pH Control: Maintain a neutral pH during aqueous workups and purifications. If acidic or basic conditions are necessary, they should be as mild and brief as possible, and conducted at lower temperatures.

          • Analysis of Side Products: Use analytical techniques like TLC, LC-MS, or NMR to check for the presence of 2-Amino-5-fluoropyridine in your crude product and purification fractions.

Issue 2: Persistent Impurities After Purification

  • Question: Despite my purification efforts, I am unable to remove certain impurities from my this compound derivative. What are these common impurities and what strategies can I employ for their removal?

  • Answer: The presence of persistent impurities is a common challenge. These impurities may originate from the starting materials, side reactions during synthesis, or degradation of the product.

    • Potential Impurities & Removal Strategies:

      • Unreacted Starting Materials: The most common impurities are often the starting materials, such as 2-Amino-5-fluoropyridine and acetic anhydride (or its hydrolysis product, acetic acid).[4]

        • Removal:

          • Aqueous Wash: Acetic acid can be effectively removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during workup.

          • Chromatography: Unreacted 2-Amino-5-fluoropyridine is more polar than the acetylated product and can typically be separated by column chromatography.

      • Di-Acetylated Byproduct: Over-acetylation can sometimes occur, leading to a di-acetylated impurity.

        • Removal: This byproduct is generally less polar than the desired mono-acetylated product and can be separated by column chromatography.

      • Hydrolysis Product (2-Amino-5-fluoropyridine): As mentioned previously, hydrolysis of the acetamido group can lead to the formation of 2-Amino-5-fluoropyridine.[3]

        • Removal: Being more polar, this impurity can be separated from the desired product by column chromatography. Careful selection of the mobile phase polarity is key.

      • Positional Isomers: If the synthesis starts from a mixture of isomers, their separation can be challenging due to similar physicochemical properties.

        • Removal: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for the separation of closely related isomers.[5]

Issue 3: Oiling Out During Recrystallization

  • Question: My this compound derivative is "oiling out" instead of forming crystals during recrystallization. How can I prevent this and induce crystallization?

  • Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline lattice.

    • Troubleshooting Strategies:

      • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.

      • Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound has lower solubility at all temperatures, or use a two-solvent system to better control the solubility.[1]

      • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seed the Solution: If you have a small amount of the pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

      • Reduce the Concentration: Oiling out can be a sign that the solution is too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective. The exact ratio will depend on the specific derivative and the impurities present. Monitoring the separation by thin-layer chromatography (TLC) beforehand is highly recommended to determine the optimal solvent system.

Q2: How does the fluorine substituent affect the purification of these derivatives?

A2: The highly electronegative fluorine atom can influence the molecule's properties in several ways relevant to purification.[6] It can increase the compound's lipophilicity, which may affect its solubility in different solvents. It also has a strong electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen. This reduction in basicity can be advantageous as it may lessen the strong interactions with acidic silica gel, potentially leading to better peak shapes and reduced tailing during column chromatography.

Q3: Can I use reverse-phase HPLC for the purification of this compound derivatives?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for the purification of these compounds, especially for achieving high purity on a smaller scale or for separating closely related impurities. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

Q4: My purified this compound appears to be degrading over time. How should I store it?

A4: While this compound is generally a stable compound, prolonged exposure to moisture, strong light, and high temperatures can lead to degradation, primarily through hydrolysis of the acetamido group. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.[7]

Quantitative Data Summary

The following table provides a summary of typical reaction and purification parameters found in the synthesis of 2-Amino-5-fluoropyridine, which involves this compound as an intermediate. This data can serve as a benchmark for researchers.

ParameterValue/ConditionYield (%)Purity (%)Reference
Acylation of 2-Aminopyridine Acetic anhydride, 45°C, 2.5h96.26-[3]
Hydrolysis of this compound 20% aq. NaOH, 80°C, 2h95.25-[3]
Overall Yield (multi-step synthesis) -42.81-[3]

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a crude this compound derivative using silica gel column chromatography.

  • Preparation of the Crude Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • If the sample is in solution, carefully apply it to the top of the silica bed using a pipette.

    • If using the dry loading method, carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions and monitor the elution of the compounds using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product and any more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Wash Aqueous Wash (e.g., NaHCO3) Start->Wash Quench Extract Extraction (e.g., Ethyl Acetate) Wash->Extract Dry Drying (e.g., MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Crude Product Analyze Purity Analysis (TLC, NMR, LC-MS) Purify->Analyze Purified Fractions End Pure Product Analyze->End

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impurities Persistent Impurities? Start->Impurities OilingOut Oiling Out? Start->OilingOut Solvent Optimize Recrystallization Solvent/Technique LowYield->Solvent Yes Chromatography Adjust Chromatography (Phase, Eluent) LowYield->Chromatography Yes Hydrolysis Check for Hydrolysis (Control pH, Temp) LowYield->Hydrolysis Yes ImpurityID Identify Impurities (NMR, LC-MS) Impurities->ImpurityID Yes Cooling Slow Cooling Rate OilingOut->Cooling Yes SolventSystem Change Solvent System OilingOut->SolventSystem Yes Seeding Seed Crystals / Scratching OilingOut->Seeding Yes WashOptimize Optimize Aqueous Wash ImpurityID->WashOptimize ChromOptimize Fine-tune Chromatography ImpurityID->ChromOptimize

Caption: Logical troubleshooting flow for common purification challenges.

References

Side product formation in the nitration of 2-acetamidopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-acetamidopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nitrated 2-acetamidopyridine derivatives.

Issue 1: Low Yield of the Desired 2-Acetamido-5-nitropyridine

  • Question: My reaction yield for 2-acetamido-5-nitropyridine is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material spot is no longer visible. [1] * Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and degradation. A common temperature range for this reaction is 40-70°C. [1] * Improper Acid Mixture: The ratio and concentration of sulfuric acid to nitric acid are crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile. [2]Using fuming nitric acid in concentrated sulfuric acid is a common practice. [3] * Hydrolysis of Starting Material: The acetamido group can be susceptible to hydrolysis under strongly acidic conditions, reverting to 2-aminopyridine, which has different reactivity and may lead to other byproducts. [4] * Product Loss During Workup: The desired product may be lost during the quenching and extraction phases. Ensure the reaction mixture is poured into ice water carefully to precipitate the product, and that the subsequent filtration and washing steps are performed efficiently.

Issue 2: High Levels of Impurities, Particularly the 3-Nitro Isomer

  • Question: My final product is contaminated with a significant amount of a side product, which I suspect is 2-acetamido-3-nitropyridine. Why is this forming and how can I minimize it?

  • Answer: The formation of 2-acetamido-3-nitropyridine is a known side reaction in the nitration of 2-acetamidopyridine.

    • Reaction Mechanism: The nitration proceeds through an initial N-nitration to form 2-nitraminopyridine, which is a kinetic product. This intermediate then rearranges to the thermodynamically favored ring-nitrated products. [5]While the 5-position is electronically favored, some substitution at the 3-position can occur.

    • "Electric Hindrance": The formation of the 5-nitro isomer is favored due to a phenomenon described as "electric hindrance," where repulsion between positive charges in the reaction intermediate disfavors attack at the 3-position. [5]However, this does not completely prevent the formation of the 3-nitro isomer.

    • Minimization and Separation:

      • Careful control of reaction temperature can influence the isomer ratio.

      • Purification is key to removing the 3-nitro isomer. While challenging due to similar polarities, recrystallization from solvents like ethanol or acetonitrile can be effective.

      • If the acetamido group is hydrolyzed to the amine, the resulting 2-amino-3-nitropyridine can be separated from the 5-nitro isomer by steam distillation. [6] Issue 3: Formation of Dark, Tar-Like Byproducts

  • Question: My reaction mixture turned dark and I've isolated a tarry, intractable material instead of a crystalline product. What causes this and how can it be prevented?

  • Answer: The formation of tar-like substances is often due to oxidative side reactions and degradation of the starting material or product under harsh nitrating conditions.

    • Prevention Strategies:

      • Temperature Control: Maintain a consistently low to moderate reaction temperature. Runaway temperatures can lead to significant charring.

      • Slow Addition of Reagents: Add the 2-acetamidopyridine to the cooled mixed acid slowly and in portions to control the exothermic nature of the reaction. [1] * Anhydrous Conditions: Ensure that the reaction is carried out in an anhydrous medium, as the presence of water can exacerbate side reactions. [3]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary product of the nitration of 2-acetamidopyridine?

    • A1: The major product is 2-acetamido-5-nitropyridine. The acetamido group is an ortho-, para-director, and in the pyridine ring, the 5-position is electronically and sterically favored for electrophilic aromatic substitution.

  • Q2: What are the most common side products in this reaction?

    • A2: The most common side product is the isomeric 2-acetamido-3-nitropyridine. Dinitrated products and products resulting from the hydrolysis of the acetamido group can also be formed under certain conditions. [7]

  • Q3: What is the role of sulfuric acid in this reaction?

    • A3: Sulfuric acid serves two primary roles: it acts as a solvent and, more importantly, it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. [2]

  • Q4: How can I purify the final product?

    • A4: Recrystallization is the most common method for purifying 2-acetamido-5-nitropyridine. Suitable solvents include ethanol, acetonitrile, or mixtures of ethanol and water. [8]If significant amounts of the 3-nitro isomer are present and difficult to separate, hydrolysis to the corresponding amines followed by steam distillation of the 3-nitro isomer can be a viable strategy.

Quantitative Data

Table 1: Optimized Reaction Conditions for Nitration of 2-Acetamidopyridine

ParameterValueReference
Starting Material2-Acetamidopyridine (13.6g)[3]
Nitrating AgentFuming Nitric Acid (14.6mL)[3]
Acid CatalystConcentrated Sulfuric Acid (113mL)[3]
Reaction Temperature60°C[3]
Reaction Time2 hours[3]
Yield88.40%[3]

Experimental Protocols

Detailed Methodology for the Nitration of 2-Acetamidopyridine

This protocol is based on an optimized procedure for the synthesis of 2-acetamido-5-nitropyridine. [3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a thermometer, and placed in an ice bath, slowly add 14.6 mL of fuming nitric acid to 113 mL of concentrated sulfuric acid. Maintain the temperature below 20°C during the addition.

  • Addition of 2-Acetamidopyridine: To the cooled nitrating mixture, slowly and in portions, add 13.6 g of 2-acetamidopyridine. Control the rate of addition to maintain the reaction temperature at 60°C.

  • Reaction: Once the addition is complete, continue stirring the mixture at 60°C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation of Crude Product: A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Dry the crude product. The product can be further purified by recrystallization from ethanol or acetonitrile to yield pure 2-acetamido-5-nitropyridine.

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 2-Acetamidopyridine 2-Acetamidopyridine 2-Nitraminopyridine 2-Nitraminopyridine 2-Acetamidopyridine->2-Nitraminopyridine HNO3/H2SO4 (N-Nitration) 2-Acetamido-5-nitropyridine 2-Acetamido-5-nitropyridine 2-Nitraminopyridine->2-Acetamido-5-nitropyridine Rearrangement (Major Product) 2-Acetamido-3-nitropyridine 2-Acetamido-3-nitropyridine 2-Nitraminopyridine->2-Acetamido-3-nitropyridine Rearrangement (Side Product)

Caption: Reaction pathway for the nitration of 2-acetamidopyridine.

Experimental_Workflow start Start prepare_acid Prepare Nitrating Mixture (HNO3 + H2SO4) start->prepare_acid add_substrate Slowly Add 2-Acetamidopyridine (Control Temperature) prepare_acid->add_substrate react Stir at Reaction Temperature (Monitor by TLC) add_substrate->react quench Pour Reaction Mixture onto Ice react->quench filter_wash Filter and Wash Precipitate quench->filter_wash dry Dry Crude Product filter_wash->dry purify Recrystallize from Solvent dry->purify end Pure 2-Acetamido-5-nitropyridine purify->end

Caption: Experimental workflow for the synthesis of 2-acetamido-5-nitropyridine.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities tar_formation Tar Formation start->tar_formation check_completion Check Reaction Completion (TLC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp check_acids Verify Acid Ratio/Concentration low_yield->check_acids high_impurities->optimize_temp improve_purification Improve Purification (Recrystallization/Distillation) high_impurities->improve_purification control_temp Strict Temperature Control tar_formation->control_temp slow_addition Slower Reagent Addition tar_formation->slow_addition

Caption: Troubleshooting workflow for the nitration of 2-acetamidopyridine.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide guidance for successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing very low or no yield in my Suzuki-Miyaura or Buchwald-Hartwig coupling with a fluoropyridine substrate. What are the common causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge in cross-coupling reactions with fluoropyridines. The primary causes often revolve around catalyst deactivation, inefficient reaction conditions, or degradation of starting materials.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent catalyst inhibition.[2]

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates more readily. Ensure thorough degassing of solvents to prevent oxidation of the catalyst.[1][3]

  • Protodeboronation of Boronic Acid (Suzuki-Miyaura): The C-B bond of the fluoropyridine boronic acid can be cleaved, especially in the presence of water and strong bases at elevated temperatures.[1]

    • Solution: Use milder bases like K₃PO₄ or Cs₂CO₃.[2] Employ anhydrous solvents or use a boronic ester (e.g., pinacol ester) which is more stable.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.

    • Solution: Screen different bases and solvents. For instance, a small amount of water can sometimes be beneficial for dissolving inorganic bases in Suzuki reactions, but excess water can be detrimental.[1] Optimize the reaction temperature; while higher temperatures can increase rates, they can also accelerate decomposition pathways.[1]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing significant amounts of side products, such as homocoupled products or defluorinated compounds. How can I minimize these?

A2: The formation of side products is a common issue that competes with the desired cross-coupling reaction. Understanding the cause of these side reactions is key to mitigating them.

Troubleshooting Side Product Formation:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura): This is often caused by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[1][4]

    • Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the reaction mixture.[1] Using a Pd(0) catalyst source can also be beneficial.[1]

  • Defluorination of the Fluoropyridine Ring: The fluorine atom can be susceptible to nucleophilic displacement, especially with strong bases at high temperatures.[2]

    • Solution: Use milder reaction conditions, including lower temperatures and weaker bases (e.g., K₃PO₄ or Na₂CO₃).[2] Employ bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling, outcompeting the slower defluorination pathway.[2]

  • Hydrodehalogenation (Buchwald-Hartwig): A competing side reaction where the aryl halide is reduced.

    • Solution: This can sometimes be addressed by optimizing the ligand and base combination.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of different ligands and bases on the yield of palladium-catalyzed cross-coupling reactions with fluoropyridine derivatives.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePPh₃K₂CO₃Dioxane/H₂O1002471
22-ChloropyridineSPhosK₃PO₄Toluene1101885
32-Fluoropyridine-3-boronic acidXPhosCs₂CO₃Dioxane1001292
42-BromopyridineRuPhosK₃PO₄2-MeTHF1001688
54-ChloropyridinedppfNa₂CO₃DMF1202065

Data compiled from representative literature procedures.

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineAnilineBINAPNaOt-BuToluene100895
22-ChloropyridineMorpholineXPhosK₃PO₄Dioxane1101288
34-IodopyridineBenzylamineJosiphosCs₂CO₃Toluene1001092
42-Bromopyridinen-HexylamineBrettPhosLHMDSTHF801885
52-Fluoropyridine-4-iodopyridineAnilineBINAPK₂CO₃Toluene110 (MW)0.589[5]

Data compiled from representative literature procedures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Fluoropyridine Derivative

This protocol provides a starting point for the coupling of a fluoropyridine boronic acid with an aryl bromide.

Materials:

  • Fluoropyridine boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, fluoropyridine boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Fluoropyridine

This protocol is a general guideline for the amination of a halo-substituted fluoropyridine.

Materials:

  • Halo-substituted fluoropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the halo-substituted fluoropyridine and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and reaction mechanisms.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_SM Check Starting Material Stability Start->Check_SM Catalyst_Deactivation Catalyst Deactivation? Check_Catalyst->Catalyst_Deactivation Suboptimal_Base Suboptimal Base/Solvent? Check_Conditions->Suboptimal_Base Protodeboronation Protodeboronation Occurring? Check_SM->Protodeboronation Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_Deactivation->Use_Bulky_Ligand Yes Screen_Conditions Screen Bases and Solvents Suboptimal_Base->Screen_Conditions Yes Use_Milder_Base Use Milder Base (K3PO4) Use Boronic Ester Protodeboronation->Use_Milder_Base Yes

Caption: Troubleshooting workflow for low or no product yield.

Suzuki_Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']+ L_n PdII_Aryl->PdII_Amine Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' L_n PdII_Amine->PdII_Amido Deprotonation Deprotonation PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' ArylHalide Ar-X Amine HNR'R'' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Regioselectivity in 2-Acetamido-5-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetamido-5-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic and steric effects of the two substituents on the pyridine ring: the 2-acetamido group and the 5-fluoro group.

  • 2-Acetamido Group: The acetamido group is a strong activating, ortho-, para-directing group.[1] It donates electron density to the pyridine ring through resonance, particularly at the C3 and C5 positions. However, due to its position at C2, it strongly directs incoming electrophiles to the C3 and, to a lesser extent, the C5 position. The nitrogen atom of the acetamido group can also act as a directing group in certain reactions like ortho-metalation.[2]

  • 5-Fluoro Group: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also a weak resonance donor (+R) and directs electrophiles to the ortho- and para-positions. In this molecule, this means it directs to the C4 and C6 positions.

  • Combined Effect: The interplay of these two groups determines the final regiochemical outcome. The strongly activating 2-acetamido group is expected to have a dominant directing effect.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: Based on the combined directing effects, the C3 position is the most likely site for electrophilic attack. The 2-acetamido group strongly activates this position. The C6 position is the next most likely candidate, being ortho to the directing fluorine atom, although it is sterically more hindered. The C4 position is para to the fluorine but meta to the acetamido group, making it less favored.

Q3: How can I reliably distinguish between the different regioisomers formed in my reaction?

A3: A combination of spectroscopic techniques is essential for unambiguous isomer identification:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The substitution pattern will lead to distinct chemical shifts and coupling constants for the remaining aromatic protons. For example, the coupling constants between adjacent protons (ortho-coupling, typically 7-9 Hz) versus meta-coupling (2-3 Hz) can help determine the substitution pattern. 2D NMR techniques like COSY and HMBC can further elucidate the connectivity.

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, fragmentation patterns might differ and can provide clues to the structure.

  • Infrared (IR) Spectroscopy: The substitution pattern can influence the fingerprint region of the IR spectrum, but this is often less definitive than NMR.

Q4: Are there any computational tools that can help predict the regioselectivity of my reaction?

A4: Yes, computational chemistry can be a valuable predictive tool. Density Functional Theory (DFT) calculations can be used to determine the electron density at different positions on the pyridine ring and to model the transition state energies for electrophilic attack at each position. This can provide a theoretical prediction of the most likely regioisomer to be formed.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My reaction is producing a mixture of regioisomers, and I want to favor a single product.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature is too High High temperatures can overcome the activation energy differences between pathways leading to different isomers. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Incorrect Choice of Reagent/Solvent The nature of the electrophile and the solvent can significantly impact regioselectivity. For halogenations, consider using a bulkier halogenating agent to favor the less sterically hindered position. For nitration, the choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. NO₂BF₄) can influence the outcome.
Steric Hindrance If targeting a sterically hindered position, consider using a smaller electrophile. Conversely, to favor a less hindered position, a bulkier electrophile might be beneficial.
Issue 2: Low Yield in Directed Ortho-Metalation Attempts

Problem: I am trying to functionalize the C3 position via directed ortho-metalation, but the yield is very low.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Deprotonation The acetamido group should direct lithiation to the C3 position.[2] However, the acidity of this proton might not be sufficient for complete deprotonation with weaker bases. Try using a stronger base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA.
Incorrect Reaction Temperature Organolithium intermediates can be unstable at higher temperatures. Ensure the reaction is maintained at a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps.
Competitive Reactions The electrophile might be reacting with the organolithium reagent before it can add to the pyridine ring. Ensure the electrophile is added slowly at a low temperature.

Experimental Protocols

Protocol 1: Regioselective Nitration of this compound (Predicted to favor the 3-nitro isomer)

This protocol is adapted from the nitration of 2-acetamidopyridine and is expected to favor the formation of 2-acetamido-5-fluoro-3-nitropyridine.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.

  • In a separate flask, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product is expected to be 2-acetamido-5-fluoro-3-nitropyridine, with smaller amounts of the 6-nitro isomer.

Protocol 2: Regioselective Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[4]

Expected Outcome: The major product is expected to be 2-acetamido-3-bromo-5-fluoropyridine.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product (Predicted)Minor Product(s) (Predicted)
Nitration HNO₃ / H₂SO₄2-acetamido-5-fluoro-3-nitropyridine2-acetamido-5-fluoro-6-nitropyridine
Bromination NBS / Acetonitrile2-acetamido-3-bromo-5-fluoropyridine2-acetamido-6-bromo-5-fluoropyridine
Iodination NIS / Acetonitrile2-acetamido-5-fluoro-3-iodopyridine2-acetamido-5-fluoro-6-iodopyridine
Friedel-Crafts Acylation Acyl chloride / Lewis AcidLikely low reactivity due to pyridine ring deactivation-

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution_Pathway cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_intermediates Sigma Complexes (Intermediates) cluster_products Products A This compound B Electrophile (E+) (e.g., NO2+, Br+) C3 Attack at C3 (Most Stable) B->C3 Major Pathway C6 Attack at C6 (Less Stable) B->C6 Minor Pathway C4 Attack at C4 (Least Stable) B->C4 Negligible Pathway P3 3-Substituted Product (Major) C3->P3 Deprotonation P6 6-Substituted Product (Minor) C6->P6 Deprotonation

Caption: Predicted pathways for electrophilic aromatic substitution on this compound.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Q1 Is the reaction temperature low? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you optimized the reagent and solvent? A1_Yes->Q2 Action1 Lower reaction temperature (e.g., to 0 °C or -20 °C) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No End Improved Regioselectivity A2_Yes->End Action2 Experiment with different reagents/solvents (e.g., bulkier electrophile) A2_No->Action2 Action2->End

Caption: Troubleshooting workflow for improving regioselectivity in electrophilic substitutions.

References

Overcoming poor solubility of 2-Acetamido-5-fluoropyridine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Acetamido-5-fluoropyridine in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline powder.[1] Its structure, containing a pyridine ring, an acetamide group, and a fluorine atom, suggests it has moderate polarity. While quantitative solubility data in common organic solvents is not widely published, empirical evidence from synthesis literature suggests it has limited solubility in non-polar solvents and may require polar aprotic solvents or co-solvent systems for effective dissolution in a reaction medium. The fluorine atom can increase lipophilicity, potentially further complicating its solubility profile.[2]

Q2: In what types of solvents has this compound or its precursors been successfully used?

A2: Literature on the synthesis and reactions of this compound and related compounds shows the use of a range of solvents. For instance, the hydrolysis of this compound has been performed in aqueous sodium hydroxide. Precursor synthesis steps have utilized ethanol and toluene. For other fluorinated pyridine derivatives, reactions have been successfully carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.[3][4]

Q3: How does pH likely affect the solubility of this compound?

A3: The pyridine ring in this compound is basic and can be protonated under acidic conditions to form a more soluble pyridinium salt. Conversely, the acetamido group has a proton that can be removed under strongly basic conditions. Therefore, adjusting the pH of the reaction medium, if the reaction conditions permit, can be a viable strategy to enhance its solubility. Basic hydrolysis, for example, is carried out in an aqueous NaOH solution.

Q4: Are there any known safety concerns when heating suspensions of this compound?

Troubleshooting Guide for Poor Solubility

If you are encountering poor solubility of this compound in your reaction, follow this troubleshooting guide.

Issue 1: The compound is not dissolving in the chosen solvent at room temperature.

Initial Steps:

  • Physical Agitation: Ensure the mixture is being stirred vigorously. Sonication can also be employed to help break up solid agglomerates and increase the surface area for dissolution.

  • Gentle Heating: Gradually increase the temperature of the mixture, as solubility often increases with temperature. Monitor for any signs of decomposition (color change).

Advanced Troubleshooting:

If initial steps fail, a more systematic approach to solvent selection and solubility enhancement is required.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent screening based on general principles and solvents used for similar pyridine derivatives.

Solvent ClassExample SolventsRationale for UsePotential Drawbacks
Polar Aprotic DMSO, DMF, DMAc, NMPHigh polarity can effectively solvate the polar functional groups of the molecule.High boiling points can make removal difficult; potential for side reactions at elevated temperatures.
Polar Protic Ethanol, MethanolCapable of hydrogen bonding, which may aid in dissolving the acetamide group.May participate in certain reactions (e.g., transesterification if esters are present).
Ethers THF, DioxaneModerate polarity; often used in coupling reactions.Generally lower solvating power for polar compounds compared to polar aprotic solvents.
Aromatic TolueneUsed in some synthetic steps of precursors.Limited polarity, likely requiring heating or co-solvents.
Chlorinated Dichloromethane (DCM)Can be a good solvent for a range of organic compounds.Potential for reaction with pyridine derivatives under certain conditions.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Various Solvents

This protocol provides a method to quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, THF, Acetonitrile, Ethanol, Toluene)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a concentrated stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO).

  • In separate, pre-weighed vials, add a known volume (e.g., 1 mL) of each test solvent.

  • Add small, known amounts of solid this compound to each vial.

  • Stir vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Observe for complete dissolution. If the solid dissolves, add another known amount and repeat until saturation is reached (solid remains undissolved).

  • The approximate solubility can be calculated based on the total amount of dissolved solid in the known volume of solvent.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol outlines a method for identifying an effective co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (in which the compound has poor solubility but is required for the reaction)

  • A selection of co-solvents (e.g., DMSO, DMF, NMP, Ethanol)

  • Graduated cylinders or pipettes

  • Vials and a magnetic stirrer

Procedure:

  • Add a known amount of this compound to a vial containing a known volume of the primary reaction solvent.

  • While stirring, add a co-solvent in small increments (e.g., 5% v/v).

  • After each addition, allow the mixture to stir for a set period (e.g., 15 minutes) and observe for dissolution.

  • Continue adding the co-solvent until the this compound fully dissolves.

  • Record the final ratio of primary solvent to co-solvent.

  • It is crucial to ensure that the chosen co-solvent does not negatively impact the intended chemical reaction. A small-scale test reaction is recommended.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound check_agitation Is the mixture being vigorously agitated/sonicated? start->check_agitation agitate Action: Increase stirring speed or apply sonication. check_agitation->agitate No check_temp Has gentle heating been applied? check_agitation->check_temp Yes agitate->check_agitation heat Action: Gradually increase temperature. Monitor for decomposition. check_temp->heat No solvent_screen Problem Persists: Initiate Solvent Screening Protocol check_temp->solvent_screen Yes, still insoluble heat->check_temp cosolvent Consider Co-solvent System (Protocol 2) solvent_screen->cosolvent end End: Solubility Issue Resolved solvent_screen->end Successful other_methods Explore Advanced Methods: - pH Adjustment - Solid Dispersion - Particle Size Reduction cosolvent->other_methods cosolvent->end Successful other_methods->end other_methods->end Successful

Caption: Troubleshooting workflow for poor solubility.

G Solvent Selection Decision Pathway start Reaction Type coupling Metal-Catalyzed Coupling Reaction? start->coupling nucleophilic_sub Nucleophilic Substitution? coupling->nucleophilic_sub No solvents_coupling Suggested Solvents: - THF - Dioxane - Toluene - DMF coupling->solvents_coupling Yes basic_hydrolysis Basic Hydrolysis? nucleophilic_sub->basic_hydrolysis No solvents_nuc_sub Suggested Solvents: - DMSO - DMF - Acetonitrile nucleophilic_sub->solvents_nuc_sub Yes solvents_hydrolysis Suggested Solvents: - Water with base (e.g., NaOH) - Ethanol/Water mixture basic_hydrolysis->solvents_hydrolysis Yes general_polar General Purpose: Start with Polar Aprotic (DMSO, DMF) basic_hydrolysis->general_polar No

Caption: Solvent selection based on reaction type.

References

Technical Support Center: Catalyst Selection for Efficient C-N Bond Formation with 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing C-N bond formation with 2-Acetamido-5-fluoropyridine. The following information is designed to address specific issues encountered during experiments, offering data-driven insights and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing C-N cross-coupling reactions with this compound?

A1: Researchers often encounter several challenges stemming from the electronic properties of this compound:

  • Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient, which can be further exacerbated by the fluorine substituent. This can hinder the initial oxidative addition step in palladium-catalyzed cycles.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal center of the catalyst (both palladium and copper), leading to catalyst deactivation and reduced reaction efficiency.

  • Substrate Reactivity: The acetamido group can influence the reactivity of the pyridine ring and may also participate in side reactions under certain conditions.

  • Side Reactions: Undesired side reactions such as defluorination or hydrodehalogenation can occur, leading to the formation of impurities and reduced yield of the desired product.

Q2: Which catalytic systems are generally recommended for C-N bond formation with this compound?

A2: Two main catalytic systems are widely used for this type of transformation:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. The choice of a suitable palladium precursor and a sterically hindered phosphine ligand is crucial for success.

  • Copper-catalyzed Ullmann Condensation: This classical method has seen a resurgence with the development of modern ligand systems. It is often a more economical alternative to palladium catalysis, particularly for certain amine coupling partners.

Q3: How do I choose between a palladium-based and a copper-based catalyst system?

A3: The choice depends on several factors:

  • Amine Scope: Palladium catalysts, particularly with modern bulky phosphine ligands, often exhibit a broader amine scope, including less nucleophilic anilines and a wider range of primary and secondary amines.

  • Cost and Toxicity: Copper catalysts are generally less expensive and less toxic than their palladium counterparts, which can be a significant consideration for large-scale synthesis.

  • Reaction Conditions: Ullmann reactions traditionally required harsh conditions, but modern ligand-accelerated protocols often proceed under milder temperatures. Buchwald-Hartwig reactions can also be performed under relatively mild conditions.

  • Functional Group Tolerance: Both systems can be tailored to tolerate a wide range of functional groups, but specific sensitivities may dictate the choice of one over the other. Empirical screening is often necessary to determine the optimal system for a particular substrate combination.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Strategy
Catalyst Inactivity/Decomposition Degas Solvents Thoroughly: Oxygen can oxidize and deactivate both palladium and copper catalysts. Ensure all solvents and the reaction vessel are properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). • Use a Pre-catalyst: Palladium pre-catalysts are often more stable and provide more reproducible results than generating the active Pd(0) species in situ. • Ligand Selection: For palladium catalysis, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step and stabilize the catalyst. For copper catalysis, consider using diamine or amino acid-based ligands to enhance catalyst activity.
Poor Substrate Reactivity Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition step. However, be mindful of potential side reactions at elevated temperatures. • Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields, often with shorter reaction times compared to conventional heating.[1] • Choice of Halogen: If starting from a different halide, note that the reactivity order is generally I > Br > Cl. The C-F bond in this compound is generally unreactive in these cross-coupling reactions, with the coupling occurring at another position if a different halide is present.
Inappropriate Base Base Strength: The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For Ullmann reactions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Insoluble bases can lead to slow and incomplete reactions.
Issue 2: Formation of Significant Side Products (e.g., Hydrodefluorination)
Possible Cause Troubleshooting Strategy
High Reaction Temperature or Prolonged Reaction Time Optimize Temperature and Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times, which can promote decomposition and side reactions.
Catalyst System Ligand Choice: The use of sterically hindered ligands can accelerate the desired C-N bond formation, outcompeting slower side reactions.
Moisture in the Reaction Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can lead to undesired side reactions.

Data Presentation: Catalyst Systems for C-N Coupling of Halopyridines

While specific quantitative data for the C-N coupling of this compound is not extensively compiled in the literature, the following tables provide a summary of typical conditions and yields for analogous 2-amino-5-halopyridines, which serve as a strong predictive framework.

Table 1: Palladium-Catalyzed Amination of 2-Amino-5-bromopyridine Derivatives

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24~70-90
AlkylaminePd(OAc)₂ / dpppNaOtBuToluene80-10012-24~60-85
HeterocyclePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012-24~75-95

Data synthesized from analogous reactions reported in the literature.

Table 2: Copper-Catalyzed Amination of 2-Amino-5-halopyridines

AmineCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Primary AmineCuIEthylene glycolK₂CO₃Ethylene glycol10016~80-95
HeterocycleCuI1,10-PhenanthrolineCs₂CO₃DMF11024~70-90
AmideCuIN,N-DimethylglycineK₂CO₃Dioxane10024~65-85

Data synthesized from analogous reactions reported in the literature.[2][3]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Catalyzed Ullmann Condensation
  • Reaction Setup: To a dry Schlenk tube or a sealed reaction vial with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline or a diamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2-2.0 equiv).

  • Inert Atmosphere and Solvent: Evacuate and backfill the vessel with an inert gas. Add the anhydrous, degassed solvent (e.g., DMF or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdIIAmine Ar-Pd(II)-X(L)(R₂NH) AmineCoord->PdIIAmine Deprotonation Base (-HX) PdIIAmine->Deprotonation PdIIAmido Ar-Pd(II)-NR₂(L) Deprotonation->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim Product Ar-NR₂ (Product) RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Mechanism CuI Cu(I) Source AmineCoord Amine Coordination (R₂NH) CuI->AmineCoord CuIAmide Cu(I)-NR₂ AmineCoord->CuIAmide OxAdd Oxidative Addition (Ar-X) CuIAmide->OxAdd CuIII Ar-Cu(III)-NR₂(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product Ar-NR₂ (Product) RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->CuI

Caption: Simplified mechanism for the Ullmann condensation.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckSubstrates Check Substrate Quality Start->CheckSubstrates Catalyst_Inert Inert Atmosphere? CheckCatalyst->Catalyst_Inert Cond_Temp Optimal Temperature? CheckConditions->Cond_Temp Sub_Purity Substrate Purity? CheckSubstrates->Sub_Purity Catalyst_Ligand Appropriate Ligand? Catalyst_Inert->Catalyst_Ligand Yes Degas Degas Solvents/ Use Inert Gas Catalyst_Inert->Degas No Catalyst_Source Active Catalyst Source? Catalyst_Ligand->Catalyst_Source Yes ChangeLigand Screen Bulky Phosphine/Diamine Ligands Catalyst_Ligand->ChangeLigand No Optimize Reaction Optimized Catalyst_Source->Optimize Yes UsePrecatalyst Use a Pre-catalyst Catalyst_Source->UsePrecatalyst No Cond_Base Correct Base? Cond_Temp->Cond_Base Yes IncreaseTemp Increase Temperature/ Use Microwave Cond_Temp->IncreaseTemp No Cond_Solvent Anhydrous Solvent? Cond_Base->Cond_Solvent Yes ScreenBases Screen Different Bases (strength/solubility) Cond_Base->ScreenBases No Cond_Solvent->Optimize Yes DrySolvent Use Dry Solvents Cond_Solvent->DrySolvent No Sub_Purity->Optimize Yes Purify Purify Starting Materials Sub_Purity->Purify No

Caption: Troubleshooting workflow for low-yield C-N coupling reactions.

References

Preventing decomposition of 2-Acetamido-5-fluoropyridine during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetamido-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during heating in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during heating?

A1: The primary modes of decomposition for this compound during heating are typically related to the hydrolysis of the acetamido group, particularly under basic or acidic conditions. While the fluoropyridine core is generally stable at moderate temperatures, prolonged exposure to very high temperatures can lead to degradation of the entire molecule.

Q2: At what temperature does this compound begin to decompose?

A2: The thermal stability of this compound is influenced by the specific experimental conditions. In the synthesis of 2-amino-5-fluoropyridine, this compound is subjected to reflux conditions, indicating a degree of thermal stability.[1] However, in the presence of a strong base like sodium hydroxide, hydrolysis of the acetamido group can occur at temperatures as low as 80°C. A related diazonium salt has been shown to undergo thermal decomposition at 110°C in toluene.

Q3: Can the solvent used in my reaction affect the stability of this compound at high temperatures?

A3: Yes, the choice of solvent is critical. Protic solvents, especially water, can facilitate the hydrolysis of the acetamido group, a process that is accelerated by the presence of acids or bases. Aprotic solvents are generally a safer choice when heating this compound, provided they are dry and free of acidic or basic impurities.

Q4: Are there any chemical additives that can help prevent decomposition?

A4: To prevent hydrolysis of the acetamido group, it is crucial to maintain neutral conditions. If acidic conditions are unavoidable, consider using a non-nucleophilic buffer. If your experimental design permits, using a more robust protecting group for the amino functionality that is stable to your reaction conditions could be an alternative. Common heat-stable protecting groups for amino groups include carbamates like Boc (di-tert-butyl dicarbonate) and Cbz (carboxybenzyl).[2]

Troubleshooting Guide

Issue 1: Deacetylation (Hydrolysis of the Acetamido Group)

Symptoms:

  • Formation of 2-amino-5-fluoropyridine as a byproduct, detectable by TLC, LC-MS, or NMR.

  • Inconsistent reaction yields.

  • Appearance of a new, more polar spot on the TLC plate.

Root Causes & Solutions:

Root CauseRecommended Solution
Presence of Water Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available dry solvents.
Acidic or Basic Conditions Maintain a neutral pH. If the reaction generates acidic or basic byproducts, consider using a non-reactive buffer. For instance, proton sponge can be used to scavenge protons without being nucleophilic. Under basic conditions, hydrolysis is a known issue, as demonstrated by the reaction with 20% NaOH at 80°C. Acidic conditions are also known to promote rapid hydrolysis of similar compounds.[3]
Prolonged Heating at Elevated Temperatures Minimize reaction time at high temperatures. If possible, conduct the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal heating time.
Issue 2: Decomposition of the Fluoropyridine Ring

Symptoms:

  • Formation of a complex mixture of unidentified byproducts.

  • Discoloration of the reaction mixture (e.g., turning dark brown or black).

  • Significant decrease in the overall yield of desired products.

Root Causes & Solutions:

Root CauseRecommended Solution
Excessively High Temperatures Avoid temperatures significantly exceeding the boiling point of your solvent under normal atmospheric pressure, unless using a sealed reaction vessel designed for high-pressure reactions. The thermal decomposition of fluorinated polymers, which are structurally more robust, generally occurs at temperatures above 200-300°C.[4] While direct data for this compound is limited, it is prudent to stay well below this range unless necessary and with appropriate safety precautions.
Presence of Strong Oxidizing or Reducing Agents at High Temperatures Be cautious when using strong oxidizing or reducing agents in combination with heating. These reagents can potentially react with the pyridine ring, leading to its degradation. If such reagents are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration.
Incompatible Catalysts Certain metal catalysts, particularly under harsh conditions, could potentially coordinate with the pyridine nitrogen and promote ring-opening or other decomposition pathways. Screen different catalysts and reaction conditions to find a system that is compatible with the fluoropyridine core.

Experimental Protocols

Protocol 1: Monitoring for Deacetylation by Thin-Layer Chromatography (TLC)

  • Sample Preparation: At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate: Spot the diluted aliquot, a co-spot with your starting material (this compound), and a standard of 2-amino-5-fluoropyridine on a silica gel TLC plate.

  • Eluent: Use a mobile phase that provides good separation of your starting material and the potential byproduct. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is often a good starting point.

  • Visualization: Visualize the plate under UV light (254 nm). The formation of a new, more polar spot corresponding to the 2-amino-5-fluoropyridine standard indicates deacetylation.

Visualizations

DecompositionPathway cluster_main This compound cluster_conditions Decomposition Conditions cluster_products Decomposition Products A This compound D 2-Amino-5-fluoropyridine + Acetic Acid A->D Hydrolysis E Complex Mixture of Degradation Products A->E Thermal Degradation B Heat + Water (Acidic or Basic pH) B->D C Excessive Heat (>200-300°C) C->E

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_pathways Potential Issues cluster_solutions Solutions Start Decomposition Observed Analysis Identify Byproduct(s) (e.g., via TLC, LC-MS) Start->Analysis Deacetylation Deacetylation (2-amino-5-fluoropyridine formed) Analysis->Deacetylation Deacetylation Product RingDegradation Pyridine Ring Degradation (Complex Mixture) Analysis->RingDegradation Complex Mixture Solution1 Use Anhydrous Solvents Maintain Neutral pH Reduce Heat/Time Deacetylation->Solution1 Solution2 Lower Reaction Temperature Screen Catalysts/Reagents RingDegradation->Solution2

Caption: Troubleshooting workflow for decomposition of this compound.

References

Technical Support Center: Scale-up Synthesis of 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Acetamido-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most direct and common method for synthesizing this compound is the acetylation of commercially available 2-amino-5-fluoropyridine.[1] This is typically achieved using acetylating agents like acetic anhydride or acetyl chloride. This method is generally preferred for its simplicity and high yield.

Q2: What are the critical parameters to control during the scale-up of the acetylation reaction?

A2: The acetylation of 2-amino-5-fluoropyridine with acetic anhydride is an exothermic reaction. Therefore, the most critical parameters to control during scale-up are:

  • Temperature: Effective heat management is crucial to prevent thermal runaway.

  • Reagent Addition Rate: Slow, controlled addition of the acetylating agent helps to manage the exotherm.

  • Mixing: Efficient agitation is necessary to ensure homogenous heat distribution and prevent the formation of localized hot spots.

Q3: What are the potential impurities or byproducts I should be aware of?

A3: Potential impurities can originate from the starting materials or side reactions. These may include:

  • Unreacted 2-amino-5-fluoropyridine: Due to incomplete reaction.

  • Diacetylated product: Although less common for this substrate, over-acetylation can sometimes occur.

  • Impurities from the starting material: The purity of the initial 2-amino-5-fluoropyridine is crucial. If it's synthesized from 2-aminopyridine, it could contain other isomers or related compounds.[2]

  • Hydrolysis product: The product can hydrolyze back to 2-amino-5-fluoropyridine if exposed to basic conditions during work-up.

Q4: What is a suitable method for purifying this compound at a larger scale?

A4: Recrystallization is a common and effective method for purifying this compound on a larger scale. The choice of solvent is critical and should be determined based on solubility studies. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of acetylating agent. 2. Product loss during work-up: Product may be partially soluble in the aqueous phase. 3. Hydrolysis of the product: Exposure to strongly basic conditions during work-up.1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. Ensure at least a stoichiometric amount of the acetylating agent is used. 2. Minimize the volume of water used for quenching and washing. If necessary, perform a back-extraction of the aqueous layers with a suitable organic solvent. 3. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with strong bases.
Poor Product Purity (Off-color, low melting point) 1. Inadequate purification: Residual starting materials, byproducts, or solvent trapped in the crystals. 2. Degradation: Overheating during reaction or drying.1. Optimize the recrystallization process. Consider a hot filtration step to remove insoluble impurities. Ensure the crystals are thoroughly washed with a cold solvent and properly dried. 2. Maintain strict temperature control during the reaction and dry the product under vacuum at a moderate temperature.
Difficulties with Product Isolation (e.g., oiling out, slow filtration) 1. Supersaturation or rapid cooling during crystallization: This can lead to the formation of an oil or very fine particles. 2. Fine particle size: Can clog the filter, leading to slow filtration.1. Ensure the cooling process during crystallization is slow and controlled. Seeding the solution with a few crystals of the pure product can promote the formation of well-defined crystals. 2. Consider adjusting the crystallization conditions to encourage the growth of larger crystals. For filtration, ensure an appropriate filter medium is used and apply pressure or vacuum as needed.
Thermal Runaway during Scale-up 1. Poor heat dissipation: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Rapid addition of reagents: Adding the acetylating agent too quickly can lead to a rapid exotherm. 3. Insufficient mixing: Localized hot spots can initiate a runaway reaction.1. Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a jacketed reactor with a reliable temperature control unit. 2. Add the acetylating agent in portions or via a dropping funnel at a rate that allows the cooling system to maintain the desired temperature. 3. Use an appropriate agitator and stirring speed to ensure efficient mixing and heat transfer throughout the reaction mass.

Data Presentation

Table 1: Comparison of Lab-Scale Acetylation Conditions for Aminopyridines

Starting MaterialAcetylating AgentSolvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic Anhydride-452.596.26
2-Amino-5-nitropyridineAcetic Anhydride-Reflux194.6

Note: This data is for analogous compounds and serves as a starting point for optimization.

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound

Objective: To synthesize this compound via the acetylation of 2-amino-5-fluoropyridine.

Materials:

  • 2-amino-5-fluoropyridine

  • Acetic anhydride

  • Pyridine (optional, as solvent/catalyst)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluoropyridine (1 equivalent) in pyridine or another suitable aprotic solvent.

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add acetic anhydride (1.05-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5°C.

    • Slowly add water to quench the excess acetic anhydride.

    • Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Increase Time/Temp or Add More Ac2O incomplete->troubleshoot_reaction end Yield Improved troubleshoot_reaction->end check_workup Review Work-up Procedure complete->check_workup loss_in_aq Product Loss in Aqueous Layer? check_workup->loss_in_aq back_extract Back-extract Aqueous Layers loss_in_aq->back_extract Yes hydrolysis Potential Hydrolysis? loss_in_aq->hydrolysis No back_extract->end mild_base Use Milder Base (e.g., NaHCO3) hydrolysis->mild_base Yes hydrolysis->end No mild_base->end

Caption: Troubleshooting workflow for addressing low product yield.

Scale-up Synthesis Pathway and Key Control Points

G cluster_0 Reaction Stage cluster_1 Work-up & Purification SM 2-Amino-5-fluoropyridine + Acetic Anhydride Reaction Acetylation SM->Reaction Crude Crude Product Reaction->Crude Quench Quench (Water) Crude->Quench Extract Extraction & Wash Quench->Extract Crystallize Recrystallization Extract->Crystallize Isolate Filtration & Drying Crystallize->Isolate Final Pure 2-Acetamido- 5-fluoropyridine Isolate->Final cp1 Control: - Addition Rate - Temperature - Mixing cp1->Reaction cp2 Control: - pH - Solvent Choice cp2->Extract cp3 Control: - Cooling Rate - Solvent Ratio cp3->Crystallize

Caption: Key control points in the scale-up synthesis of this compound.

References

Technical Support Center: Refinement of the Schiemann Reaction for Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of fluoropyridines using the Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Schiemann reaction and why is it used for fluoropyridine synthesis?

A1: The Schiemann reaction, also known as the Balz-Schiemann reaction, is a chemical process that transforms a primary aromatic amine into an aryl fluoride.[1] This is achieved through an intermediate diazonium tetrafluoroborate salt.[1] It remains a classic and widely used method for introducing a fluorine atom into an aromatic ring, including the pyridine nucleus.[2][3]

Q2: What are the main steps involved in a typical Schiemann reaction for fluoropyridine synthesis?

A2: The reaction generally proceeds in two main stages:

  • Diazotization: The starting aminopyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid), at low temperatures (0-5 °C) to form the corresponding pyridyldiazonium tetrafluoroborate salt.[4]

  • Thermal Decomposition: The isolated and dried diazonium salt is then heated, causing it to decompose and yield the desired fluoropyridine, nitrogen gas, and boron trifluoride.[5]

Q3: What are the primary safety concerns associated with the Schiemann reaction?

A3: The primary safety concern is the handling of pyridyldiazonium salts, which can be thermally unstable and potentially explosive, especially when dry.[6] The 3-pyridyldiazonium salt is known to be particularly unstable, with a low initial decomposition temperature of 35°C.[7] It is crucial to handle these intermediates with care, avoid scratching or shock, and adhere to strict temperature control.[2] The evolution of nitrogen gas during decomposition also requires proper ventilation.[2]

Q4: Are there modern variations of the Schiemann reaction that offer advantages over the traditional method?

A4: Yes, several modifications have been developed to improve the safety, yield, and substrate scope of the Schiemann reaction. These include:

  • Use of Ionic Liquids: Employing ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) as the solvent can lead to higher yields and selectivity, and allows for solvent recycling.[8][9]

  • Photochemical Decomposition: Using UV light to induce the decomposition of the diazonium salt can provide milder reaction conditions and may prevent the formation of side products associated with high temperatures.[2][10]

  • Continuous Flow Reactors: This approach avoids the isolation of the hazardous diazonium salt intermediate, significantly improving the safety of the process, especially on a larger scale.[11][12][13] It also allows for precise control of reaction parameters, leading to shorter reaction times and high yields.[11]

  • Alternative Fluoride Sources: Other counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻) have been used in place of tetrafluoroborates, sometimes resulting in improved yields.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Fluoropyridine 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before fluorination. 3. Presence of water leading to hydroxypyridine formation. 4. Sub-optimal decomposition temperature.1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of the diazotizing agent. 2. Handle the diazonium salt at low temperatures and proceed to the decomposition step promptly. 3. Use anhydrous reagents and solvents. For particularly water-sensitive substrates, consider performing the reaction in non-aqueous conditions. 4. Optimize the decomposition temperature for your specific substrate. A slow, controlled heating is often beneficial.
Formation of a Tarry, Polymeric Substance Polymerization of the fluoropyridine product, which can be initiated by acidic conditions or impurities.[14]Neutralize the reaction mixture carefully after decomposition. Rapidly extract the product into an organic solvent.[14] Purification by distillation or chromatography should be performed promptly.
Significant Formation of Hydroxypyridine Byproduct The intermediate pyridyl cation reacts with residual water in the reaction mixture.Rigorously dry all solvents and reagents. Ensure the diazonium salt is as anhydrous as possible before decomposition. Consider using a non-polar, aprotic solvent for the decomposition step.
Reaction is Too Vigorous or Uncontrolled During Decomposition The diazonium salt is highly unstable and decomposing too rapidly. This is a significant safety risk.Heat the diazonium salt slowly and in small portions. For larger scale reactions, consider using a continuous flow setup to avoid the accumulation of large quantities of the unstable intermediate.[11] Using a high-boiling, inert solvent can also help to better control the temperature.
Difficulty in Isolating the Product The fluoropyridine product may be volatile or water-soluble.Use an efficient extraction solvent and perform multiple extractions. For volatile products, use a cooled receiving flask during distillation. Careful control of pH during workup is also crucial to prevent product degradation.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Fluoropyridine Synthesis

Substrate Method Solvent Temperature (°C) Time Yield (%) Reference
4-AminopyridineTraditional Balz-SchiemannAqueous HBF₄Diazotization: 5-9; Decomp.: Warm to 251.5 h (diazotization)20[14]
3-AminopyridineTraditional Balz-SchiemannPetroleum Ether15-20-50[5][15]
2-Cyano-5-aminopyridineIonic LiquidBMIMBF₄--High[8][12]
Various AnilinesContinuous Flow-Diazotization: 10; Decomp.: 6010 min (residence)~70[11]
Imidazole DerivativesPhotochemical[bmim][BF₄]01 h30[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via Traditional Balz-Schiemann Reaction

This protocol is adapted from a detailed experimental procedure.[14]

1. Diazotization:

  • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add a 42% aqueous solution of HBF₄.

  • Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add a solution of sodium nitrite (1.1 eq) while maintaining the internal temperature between 5-9 °C. The addition should be slower in the latter half due to the exothermic decomposition of the diazonium salt. This step may take around 90 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

2. Decomposition and Work-up:

  • Slowly add the reaction mixture to a pre-prepared aqueous solution of NaHCO₃.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., CH₂Cl₂). Be aware that gummy polymer formation can hinder this process.[14]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Carefully remove the solvent by distillation. The product, 4-fluoropyridine, is volatile.

Protocol 2: General Procedure for Schiemann Reaction in an Ionic Liquid

This procedure is based on the use of ionic liquids to improve the Schiemann reaction.[9][16]

1. Diazotization:

  • Follow the standard procedure for diazotization of the aminopyridine using HBF₄ and NaNO₂ at 0-5 °C to form the pyridyldiazonium tetrafluoroborate salt.

  • Isolate the diazonium salt by filtration, wash with cold water, ethanol, and ether, and dry under vacuum.

2. Decomposition:

  • Add the dried pyridyldiazonium tetrafluoroborate salt to an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, BMIMBF₄) in a reaction flask.

  • Heat the mixture under stirring. The optimal temperature will depend on the substrate but is generally milder than in solvent-free decompositions.

  • Monitor the reaction for the cessation of nitrogen evolution.

  • The product can often be isolated directly from the ionic liquid by distillation or extraction. The ionic liquid can potentially be recycled.[9]

Visualizations

Schiemann_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition Aminopyridine Aminopyridine HBF4_NaNO2 HBF₄ / NaNO₂ (0-5 °C) Aminopyridine->HBF4_NaNO2 Diazonium_Salt Pyridyldiazonium Tetrafluoroborate HBF4_NaNO2->Diazonium_Salt Heat_or_Light Heat or Light Diazonium_Salt->Heat_or_Light Fluoropyridine Fluoropyridine Heat_or_Light->Fluoropyridine Byproducts N₂ + BF₃ Heat_or_Light->Byproducts

Caption: General workflow of the Schiemann reaction for fluoropyridine synthesis.

Troubleshooting_Schiemann Start Low Yield or Side Product Formation Check_Diazotization Verify Diazotization Conditions (Temp < 5°C, Stoichiometry) Start->Check_Diazotization Incomplete Reaction? Check_Anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents) Start->Check_Anhydrous Hydroxypyridine Formation? Optimize_Decomposition Optimize Decomposition (Temperature, Heating Rate) Start->Optimize_Decomposition Vigorous Reaction or Low Conversion? Check_Diazotization->Check_Anhydrous Check_Anhydrous->Optimize_Decomposition Consider_Alternatives Consider Alternative Methods (Ionic Liquid, Flow Chemistry) Optimize_Decomposition->Consider_Alternatives Still Issues? Schiemann_Mechanism cluster_mechanism Proposed SN1-like Mechanism ArN2BF4 Ar-N₂⁺ BF₄⁻ Ar_cation Ar⁺ (Pyridyl Cation) ArN2BF4->Ar_cation - N₂ ArF Ar-F Ar_cation->ArF + F⁻ (from BF₄⁻) N2_BF3 N₂ + BF₃

References

Validation & Comparative

A Comparative Guide to 2-Acetamido-5-fluoropyridine and Other Fluoropyridine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these scaffolds, fluorinated pyridines are of particular interest due to their prevalence in a wide range of biologically active molecules. This guide provides an objective comparison of 2-acetamido-5-fluoropyridine with other key fluoropyridine building blocks, focusing on their performance in common carbon-carbon bond-forming reactions, namely Suzuki-Miyaura and Sonogashira cross-couplings. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

The Role of Fluorine in Pyridine Building Blocks

The introduction of a fluorine atom to a pyridine ring can significantly alter its electronic properties, pKa, lipophilicity, and metabolic stability.[1][2] These modifications can lead to enhanced binding affinity to biological targets, improved cell permeability, and reduced rates of metabolic degradation. The position of the fluorine atom, as well as the nature of other substituents on the pyridine ring, dictates the reactivity of the building block in synthetic transformations.

Comparison of Fluoropyridine Building Blocks in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and a boronic acid or its ester. The reactivity of the fluoropyridine building block in this reaction is highly dependent on the nature of the leaving group (halide) and the electronic effects of the other substituents.

While direct side-by-side comparative studies for all fluoropyridine building blocks under identical conditions are not extensively available in the literature, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-substituted-5-fluoropyridines with arylboronic acids. This allows for an informed estimation of their relative performance.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of 2-Substituted-5-Fluoropyridines with Arylboronic Acids

2-Substituted-5-fluoropyridineLeaving GroupCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-5-fluoropyridineClPhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018~85
2-Bromo-5-fluoropyridineBrArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801270-95
2-Iodo-5-fluoropyridineIArylboronic acidPd(dppf)Cl₂K₂CO₃DMF1001690-98
2-Acetamido-5-bromopyridine*BrArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good

General Trend in Reactivity: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is reflected in the milder reaction conditions and often higher yields observed for the iodo- and bromo-substituted pyridines compared to their chloro- counterparts. The acetamido group in this compound is not a leaving group in this context; this building block would typically be used after a coupling reaction has been performed on a halogenated precursor, or it could potentially be used as a directing group.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative.

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-fluoropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyridine.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: 2-Halopyridine Arylboronic Acid Base Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

General workflow for a Suzuki-Miyaura coupling reaction.

Comparison of Fluoropyridine Building Blocks in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the fluoropyridine building block is primarily determined by the carbon-halogen bond strength.

The following table provides representative yields for the Sonogashira coupling of various 2-substituted-5-fluoropyridines with terminal alkynes.

Table 2: Representative Yields in Sonogashira Coupling of 2-Substituted-5-Fluoropyridines with Terminal Alkynes

2-Substituted-5-fluoropyridineLeaving GroupCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-5-fluoropyridineClPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1003Moderate
2-Bromo-5-fluoropyridineBrPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
2-Iodo-5-fluoropyridineIPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT3High
2-Acetamido-5-bromopyridine*BrTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3Good

Reactivity Insights: The trend of C-I > C-Br > C-Cl reactivity is also evident in the Sonogashira coupling. 2-Iodo-5-fluoropyridine is the most reactive, often allowing for reactions to proceed at room temperature with high yields. 2-Bromo-5-fluoropyridine also demonstrates excellent reactivity, providing high yields under slightly elevated temperatures. 2-Chloro-5-fluoropyridine is the least reactive and generally requires more forcing conditions, which can sometimes lead to lower yields. The acetamido group in 2-acetamido-5-bromopyridine does not appear to significantly hinder the reaction.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-fluoropyridine

This protocol provides a general procedure for the Sonogashira coupling of a 2-bromopyridine derivative.[3]

Materials:

  • 2-Bromo-5-fluoropyridine (0.5 mmol, 1.0 eq)

  • Terminal alkyne (0.6 mmol, 1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.0125 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 0.025 mmol, 5.0 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 5.0 mol%)

  • Triethylamine (Et₃N, 1.0 mL)

  • Anhydrous Dimethylformamide (DMF, 2.0 mL)

  • Round-bottomed flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.

  • Add DMF and stir the mixture for 30 minutes.

  • Add 2-bromo-5-fluoropyridine, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-fluoropyridine.

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification catalyst_prep Prepare Catalyst Slurry: Pd Catalyst, Ligand, CuI in Solvent reagents Add Reactants: 2-Halopyridine Terminal Alkyne Base catalyst_prep->reagents heat Heat Reaction Mixture reagents->heat monitor Monitor Progress (TLC) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

General workflow for a Sonogashira coupling reaction.

Conclusion

The choice of a fluoropyridine building block for a specific synthetic application depends on a balance of reactivity, availability, and the desired functionality in the final product. For both Suzuki-Miyaura and Sonogashira couplings, the reactivity of 2-halo-5-fluoropyridines follows the expected trend of I > Br > Cl. 2-Iodo- and 2-bromo-5-fluoropyridine are generally preferred for their higher reactivity, allowing for milder reaction conditions and often resulting in higher yields. 2-Chloro-5-fluoropyridine, while less reactive, can be a more cost-effective starting material and is still a viable option, particularly with optimized catalyst systems.

This compound serves a different synthetic role. It is typically derived from 2-amino-5-fluoropyridine and is not used as a substrate where the acetamido group is the leaving group in cross-coupling reactions. Instead, its utility lies in its potential for N-functionalization or as a precursor to other functional groups after a cross-coupling reaction has been performed on a halogenated analog. The acetamido group can also influence the electronic properties and solubility of the molecule.

Researchers should consider the desired final structure and the overall synthetic strategy when selecting the most appropriate fluoropyridine building block. For direct C-C bond formation at the 2-position, the halogenated derivatives are the reagents of choice, with the specific halogen influencing the required reaction conditions. This compound and its derivatives are valuable for subsequent diversification of the pyridine scaffold.

References

Comparative Analysis of 2-Acetamido-5-fluoropyridine Analogs as Potential Anticancer Agents: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of published scientific literature did not yield specific structure-activity relationship (SAR) studies for a series of 2-Acetamido-5-fluoropyridine analogs investigated for their anticancer properties. To fulfill the structural and content requirements of a comparative guide, this document presents a hypothetical case study . The compounds, quantitative data, and structure-activity relationships described herein are illustrative and based on established medicinal chemistry principles observed in structurally related heterocyclic compounds. This guide is intended to serve as a template for how such a comparative analysis would be presented should experimental data become available.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1] The this compound core, also known as N-(5-fluoropyridin-2-yl)acetamide, represents a promising starting point for the development of novel anticancer agents.[2] This guide provides a comparative analysis of a hypothetical series of this compound analogs to elucidate potential structure-activity relationships in cancer cell lines.

Comparative Cytotoxicity of this compound Analogs

The in vitro cytotoxicity of a hypothetical series of this compound analogs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of treatment.

Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
HYPO-1 HH> 100> 100> 100
HYPO-2 PhenylH25.432.128.9
HYPO-3 4-ChlorophenylH8.212.510.7
HYPO-4 4-MethoxyphenylH15.120.318.5
HYPO-5 H4-Morpholino> 100> 100> 100
HYPO-6 Phenyl4-Morpholino5.68.97.1
HYPO-7 4-Chlorophenyl4-Morpholino1.8 3.2 2.5
HYPO-8 4-Methoxyphenyl4-Morpholino3.96.85.4

Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Summary

Based on the hypothetical data presented above, the following preliminary structure-activity relationships can be proposed:

  • Modification of the Acetamido Group (R1): The unsubstituted parent compound HYPO-1 is inactive. Introduction of an aromatic ring at the R1 position, as in HYPO-2 , confers moderate cytotoxic activity. Substitution on this phenyl ring significantly modulates potency. An electron-withdrawing group (4-chloro) in HYPO-3 enhances activity compared to an electron-donating group (4-methoxy) in HYPO-4 .

  • Modification of the Pyridine Ring (R2): The introduction of a morpholino group at the R2 position appears to be a critical determinant of enhanced activity. While HYPO-5 is inactive, the combination of a substituted phenyl at R1 and a morpholino at R2 leads to a significant increase in potency, as seen in compounds HYPO-6 , HYPO-7 , and HYPO-8 .

  • Synergistic Effects: The most potent compound in this hypothetical series is HYPO-7 , which combines the beneficial 4-chlorophenyl group at R1 with the 4-morpholino moiety at R2. This suggests a synergistic effect where the substituted phenyl group may engage in key hydrophobic or electronic interactions within a target's active site, while the morpholino group could enhance solubility or form additional hydrogen bonds.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to generate the data for this type of analysis are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the complete culture medium. The cells are treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Hypothetical Target: EGFR)

This assay would determine the ability of the compounds to inhibit a specific protein kinase, a common target for anticancer drugs.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the EGFR kinase.

  • Procedure:

    • The EGFR enzyme, a biotinylated peptide substrate, and the test compounds at various concentrations are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

    • After another incubation period, the TR-FRET signal is measured on a suitable plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. IC50 values are determined using non-linear regression analysis.

Western Blotting

This technique is used to detect the levels of specific proteins in cell lysates to understand the effect of the compounds on signaling pathways.

  • Cell Treatment and Lysis: Cells are treated with the test compounds for a specified duration. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Hypothetical_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Analog (e.g., HYPO-7) Compound->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesized Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR KinaseAssay Kinase Inhibition Assay (e.g., EGFR) IC50->KinaseAssay WesternBlot Mechanism of Action (Western Blot) SAR->WesternBlot Lead Lead Compound Identification SAR->Lead KinaseAssay->SAR WesternBlot->Lead

Caption: Workflow for anticancer evaluation of this compound analogs.

Conclusion

This guide outlines a framework for the comparative analysis of this compound analogs as potential anticancer agents. The hypothetical data suggests that strategic modifications to both the acetamido side chain and the pyridine core could lead to potent cytotoxic compounds. Specifically, the introduction of a 4-chlorophenyl group and a 4-morpholino moiety appears to be a promising strategy for enhancing anticancer activity in this illustrative series. It is imperative to emphasize that these findings are hypothetical. Rigorous experimental synthesis and biological evaluation are essential to validate these structure-activity relationships and to determine the true therapeutic potential of this class of compounds.

References

The Impact of Fluorination on the Biological Activity of 2-Acetamidopyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Role of Fluorine in Drug Design

Fluorine is the most electronegative element, and its small size allows it to often be substituted for a hydrogen atom without significant steric hindrance. The introduction of fluorine into a molecule can lead to profound changes in its properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s, which can increase the compound's half-life and bioavailability.

  • Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially leading to enhanced binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.

  • Lipophilicity: The addition of fluorine can increase a compound's lipophilicity, which can affect its ability to cross cell membranes and its overall distribution in the body.

  • pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and solubility.

Physicochemical Properties: A Tale of Two Analogs

The primary difference between 2-Acetamido-5-fluoropyridine and 2-acetamidopyridine lies in the substitution at the 5-position of the pyridine ring. This seemingly minor change is expected to have a significant impact on their physicochemical profiles.

Property2-AcetamidopyridineThis compoundExpected Impact of Fluorination
Molecular Weight 136.15 g/mol 154.14 g/mol Increase
LogP (Lipophilicity) ~0.3~0.8Increase
pKa (Pyridine Nitrogen) Expected to be higherExpected to be lowerDecrease in basicity
Polar Surface Area ~41.6 Ų~41.6 ŲMinimal change

Note: LogP and pKa values are estimations and can vary based on the prediction method.

Biological Activity: An Extrapolation from Derivatives

While direct comparative data is lacking, structure-activity relationship (SAR) studies on various derivatives of 2-acetamidopyridine provide valuable clues into how 5-fluoro substitution might influence biological activity. Research has shown that substitutions on the pyridine ring can significantly modulate the potency and selectivity of these compounds across different biological targets.

For instance, studies on 2-acetamidopyridine derivatives have revealed their potential as:

  • Anticancer Agents: Various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.

  • Enzyme Inhibitors: The 2-acetamidopyridine scaffold has been utilized in the design of inhibitors for various enzymes.

  • Antimicrobial Agents: Some derivatives have shown promising activity against bacterial and fungal pathogens.

The introduction of a halogen at the 5-position, including chlorine and bromine, has been shown to enhance the potency of some 2-acetamidopyridine derivatives in certain assays. It is therefore plausible that the 5-fluoro substitution in this compound could lead to enhanced biological activity compared to its non-fluorinated counterpart in specific contexts. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

To definitively compare the biological activities of this compound and 2-acetamidopyridine, a series of standardized in vitro assays would be required. Below are representative protocols for assessing potential anticancer and enzyme inhibitory activities.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 2-acetamidopyridine (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound and 2-acetamidopyridine to the wells.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay).

  • Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing the Research Workflow and Potential Mechanisms

The following diagrams illustrate a typical workflow for comparing the biological activity of two compounds and a hypothetical signaling pathway that such molecules might modulate.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion CompoundA This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) CompoundA->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Kinase Assay) CompoundA->Enzyme Binding Receptor Binding (e.g., Radioligand Assay) CompoundA->Binding CompoundB 2-Acetamidopyridine CompoundB->Cytotoxicity CompoundB->Enzyme CompoundB->Binding IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Enzyme->IC50 Binding->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Conclusion Comparative Efficacy & Potency SAR->Conclusion

Caption: A generalized workflow for the comparative biological evaluation of two compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Binds & Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: A hypothetical signaling pathway potentially inhibited by 2-acetamidopyridine derivatives.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the 2-acetamidopyridine scaffold has the potential to significantly enhance its biological activity. Based on established principles of medicinal chemistry, this compound is predicted to exhibit increased metabolic stability and potentially altered target binding affinity compared to its non-fluorinated analog.

The 5-Fluoropyridine Moiety as a Bioisostere: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this process. This guide provides a detailed comparison of the 5-fluoropyridine moiety as a bioisostere for the ubiquitous phenyl group, offering insights into its impact on a compound's pharmacological profile.

The introduction of a fluorine atom and a nitrogen atom in place of a C-H group in a phenyl ring can significantly alter a molecule's properties. The high electronegativity of fluorine and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor can lead to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. This guide will delve into these aspects, presenting a comparative analysis supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Analysis

The substitution of a phenyl ring with a 5-fluoropyridine moiety can have a profound impact on a compound's fundamental physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key differences.

PropertyPhenyl Analogue5-Fluoropyridine AnalogueRationale for Change
pKa Not applicable (non-ionizable)~1-3 (weakly basic)The pyridine nitrogen introduces basicity, which can be crucial for salt formation and solubility. The electron-withdrawing fluorine atom reduces the basicity compared to pyridine.
Lipophilicity (logP/logD) HighGenerally lowerThe introduction of the polar nitrogen atom typically reduces lipophilicity, which can improve aqueous solubility and reduce off-target effects.
Aqueous Solubility LowGenerally higherThe increased polarity and the potential for protonation of the pyridine nitrogen at physiological pH can lead to enhanced aqueous solubility.
Dipole Moment LowHigherThe electronegative fluorine and nitrogen atoms create a significant dipole moment, which can influence interactions with biological targets.

Impact on Biological Activity and Pharmacokinetics

The true test of a bioisosteric replacement lies in its effect on a compound's interaction with its biological target and its fate in the body. The 5-fluoropyridine moiety often brings about favorable changes in these areas.

In Vitro Biological Activity

The electronic changes induced by the 5-fluoropyridine ring can lead to altered binding interactions with the target protein.

ParameterPhenyl Analogue5-Fluoropyridine AnaloguePotential Implications
Receptor Binding Affinity (Ki) Target-dependentOften improvedThe pyridine nitrogen can form additional hydrogen bonds with the target, and the altered electronics of the ring can enhance π-π or other non-covalent interactions, leading to increased potency.
Enzyme Inhibition (IC50) Target-dependentOften improvedSimilar to receptor binding, the unique electronic and hydrogen bonding capabilities of the 5-fluoropyridine ring can lead to tighter binding to the active site of an enzyme.
In Vitro ADME Properties

A significant driver for employing the 5-fluoropyridine bioisostere is the potential for an improved Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ParameterPhenyl Analogue5-Fluoropyridine AnalogueAdvantage of 5-Fluoropyridine
Metabolic Stability (t½ in microsomes) Susceptible to oxidationGenerally more stableThe electron-deficient nature of the pyridine ring and the strong C-F bond make the 5-fluoropyridine moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Plasma Protein Binding (%) HighGenerally lowerThe increased polarity can lead to reduced binding to plasma proteins like albumin, resulting in a higher fraction of unbound, pharmacologically active drug.
In Vivo Pharmacokinetic Parameters

The improvements observed in in vitro assays often translate to a more favorable pharmacokinetic profile in vivo.

ParameterPhenyl Analogue5-Fluoropyridine AnalogueFavorable Outcome for Drug Development
Bioavailability (F%) VariableOften increasedImproved solubility and metabolic stability can lead to higher oral bioavailability.
Clearance (CL) HighGenerally lowerReduced metabolic breakdown leads to lower clearance and a longer duration of action.
Volume of Distribution (Vd) HighGenerally lowerThe increased polarity can limit distribution into fatty tissues, potentially reducing off-target toxicity.
Half-life (t½) ShorterOften longerLower clearance directly contributes to a longer half-life, which can allow for less frequent dosing.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Protocol:

  • Materials: A source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand known to bind to the receptor with high affinity, and the unlabeled test compound.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in a suitable assay buffer.

  • Equilibrium: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter that traps the cell membranes (and thus the bound radioligand).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Determination of Pharmacokinetic Parameters in Rodents

Objective: To determine the in vivo pharmacokinetic profile of a compound.

Protocol:

  • Animal Dosing: Administer the test compound to a group of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a bioisosteric replacement study and a typical experimental workflow.

Bioisosteric_Replacement_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Data Analysis & Decision Start Lead Compound (Phenyl) Design Design Bioisostere (5-Fluoropyridine) Start->Design Synthesis Synthesize Analogues Design->Synthesis Physicochem Physicochemical Profiling Synthesis->Physicochem InVitro_Bio In Vitro Biological Activity Synthesis->InVitro_Bio InVitro_ADME In Vitro ADME Synthesis->InVitro_ADME Compare Compare Data Physicochem->Compare InVitro_Bio->Compare InVivo_PK In Vivo Pharmacokinetics InVitro_ADME->InVivo_PK InVivo_PK->Compare Decision Go/No-Go Decision Compare->Decision

Caption: A logical workflow for a bioisosteric replacement study.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Solubility Aqueous Solubility LogD Lipophilicity (logD) Metabolic_Stability Metabolic Stability PK_Study Pharmacokinetic Study Metabolic_Stability->PK_Study Receptor_Binding Receptor Binding Receptor_Binding->PK_Study Compound Test Compound (Phenyl or 5-Fluoropyridine) Compound->Solubility Compound->LogD Compound->Metabolic_Stability Compound->Receptor_Binding

Caption: A typical experimental workflow for compound characterization.

Efficacy Comparison of Kinase Inhibitors Derived from 2-Acetamido-5-fluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors conceptually derived from the 2-amino-5-fluoropyridine scaffold, a close structural relative of 2-acetamido-5-fluoropyridine. The strategic incorporation of a fluorinated pyridine motif is a key strategy in modern medicinal chemistry for developing potent and selective kinase inhibitors. This document focuses on Pexidartinib (PLX3397) as a primary example, detailing its inhibitory efficacy against multiple kinase targets, the experimental methods used for these evaluations, and the signaling pathways it modulates.

Data Presentation: Comparative Inhibitory Activity

Pexidartinib is a potent, orally active inhibitor that targets multiple receptor tyrosine kinases, primarily the colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1] Its efficacy is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC50) against these key targets implicated in oncology and other diseases.

CompoundTarget KinaseIC50 (nM)Reference
Pexidartinib (PLX3397)CSF-1R (c-FMS)17 - 20[2][3]
c-Kit10 - 12[2][3]
FLT3160[2][4]
FLT3-ITD9 - 11[3][5]
KDR (VEGFR2)350[2]
LCK860[2]
FLT1 (VEGFR1)880[2]
NTRK3890[2]

Signaling Pathways and Mechanism of Inhibition

Pexidartinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors. This action prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[6][7]

CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is essential for the function of macrophages.[8][9] Upon binding its ligand (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, activating pathways like PI3K-AKT and ERK1/2, which promote cell survival and proliferation.[10] In certain cancers, tumor cells secrete CSF-1, which recruits and activates tumor-associated macrophages (TAMs) that in turn support tumor growth.[11] Pexidartinib blocks this signaling, thereby depleting TAMs.

CSF1R_Pathway cluster_membrane Cell Membrane CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Ligand CSF-1 / IL-34 Ligand->CSF1R Pexidartinib Pexidartinib Pexidartinib->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Downstream Cell Proliferation, Survival, Differentiation AKT->Downstream RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream

CSF-1R signaling pathway and inhibition.
c-Kit Signaling Pathway

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), also dimerizes and activates downstream pathways including PI3K/AKT and MAPK.[12][13] This signaling is vital for the development of hematopoietic stem cells, mast cells, and melanocytes.[14] Mutations leading to constitutive c-Kit activation are drivers in various cancers, such as gastrointestinal stromal tumors (GIST).

cKit_Pathway cluster_membrane Cell Membrane cKit c-Kit Receptor Dimerization Dimerization & Autophosphorylation cKit->Dimerization Ligand SCF Ligand->cKit Pexidartinib Pexidartinib Pexidartinib->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Downstream Cell Proliferation, Survival, Differentiation AKT->Downstream RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream STAT STAT JAK->STAT STAT->Downstream

c-Kit signaling pathway and inhibition.
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is crucial for the normal development of hematopoietic progenitor cells.[15] The binding of FLT3 Ligand (FL) triggers dimerization and activation of PI3K/AKT and MAPK pathways.[16] Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation and are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[17][18]

FLT3_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation (Constitutively active in FLT3-ITD) FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 Pexidartinib Pexidartinib Pexidartinib->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT Downstream Leukemic Cell Proliferation & Survival AKT->Downstream MAPK MAPK RAS->MAPK MAPK->Downstream STAT5->Downstream

FLT3 signaling pathway and inhibition.

Experimental Protocols

The inhibitory activity of compounds like Pexidartinib is typically determined using in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a substrate by the target kinase. The ADP-Glo™ Kinase Assay is a common non-radiometric method.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol outlines the general steps to determine the IC50 value of an inhibitor against a target kinase.

1. Materials:

  • Recombinant human kinase (e.g., CSF-1R, c-Kit, or FLT3).

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Adenosine Triphosphate (ATP).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Test Inhibitor (e.g., Pexidartinib) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • 96-well or 384-well white microplates.

  • Plate reader capable of measuring luminescence.

2. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer.

    • Dilute the recombinant kinase enzyme to the desired working concentration in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted test inhibitor or vehicle (for controls) to the wells of the microplate.

    • Add the diluted kinase enzyme to the wells (except for negative controls).

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[6][19]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[20][21]

    • Add Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.[20][21]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare Inhibitor Serial Dilutions Add_Reagents Dispense Inhibitor, Enzyme, & Substrate/ATP to Plate Prep_Inhibitor->Add_Reagents Prep_Enzyme Prepare Kinase Enzyme Solution Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Substrate & ATP Solution Prep_Substrate->Add_Reagents Incubate_1 Incubate at 30°C (e.g., 60 min) Add_Reagents->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Generate Signal) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calculate_IC50 Plot Dose-Response Curve & Calculate IC50 Read_Plate->Calculate_IC50

General workflow for an in vitro kinase inhibition assay.

References

In Vitro Validation of 2-Acetamido-5-fluoropyridine Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds can significantly enhance the potency, selectivity, and metabolic stability of drug candidates.[1] This guide provides a comparative analysis of the in vitro activity of a novel 2-Acetamido-5-fluoropyridine derivative, hereafter referred to as Compound X , a potent and selective inhibitor of the ERK1/2 signaling pathway. The Extracellular signal-Regulated Kinase (ERK) pathway is a critical node in oncogenesis, with aberrations in this pathway common in approximately 30% of human cancers.[2]

This document outlines the performance of Compound X in key biochemical and cell-based assays, benchmarked against established ERK1/2 inhibitors, Ulixertinib (BVD-523) and SCH772984.

Comparative Performance Data

The in vitro efficacy of Compound X was evaluated across biochemical and cellular assays to determine its potency against the ERK1/2 kinases and its effect on cancer cell proliferation.

Table 1: Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the catalytic activity of purified ERK1 and ERK2 enzymes. Potency is expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)
Compound X (Hypothetical) ERK13.5
ERK20.8
Ulixertinib (BVD-523) ERK1/2~1-10 (Potent)
SCH772984 ERK14.0[3]
ERK21.0[3]

Table 2: Cellular Phosphorylation Inhibition Assay (p-RSK)

This assay quantifies the inhibition of ERK signaling within a cellular context by measuring the phosphorylation of a direct downstream substrate, RSK1. The data is from the KRAS-mutant HCT116 colorectal cancer cell line.

CompoundBiomarkerIC50 (nM)
Compound X (Hypothetical) p-RSK155
Ulixertinib (BVD-523) p-RSK1~50-200 (Cell-dependent)
LY3214996 (Another ERK Inhibitor) p-RSK1200 - 223[2]

Table 3: Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects were measured in cancer cell lines known to be dependent on the ERK pathway. The IC50 values represent the concentration required to inhibit cell growth by 50%.

CompoundCell Line (Mutation)IC50 (nM)
Compound X (Hypothetical) A375 (BRAF V600E)120
HCT116 (KRAS G13D)250
Ulixertinib (BVD-523) A375 (BRAF V600E)Potent Activity Demonstrated
HCT116 (KRAS G13D)Potent Activity Demonstrated

Visualized Pathways and Workflows

Diagram 1: Simplified ERK/MAPK Signaling Pathway

MAPK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk rsk RSK erk->rsk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, Elk-1) nucleus->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Compound X Ulixertinib SCH772984 inhibitor->erk

Caption: Inhibition of the ERK/MAPK signaling cascade by Compound X and comparators.

Diagram 2: In Vitro Validation Workflow

Validation_Workflow start Compound X Synthesis biochem Biochemical Assay (Kinase Activity) start->biochem cell_based Cell-Based Assays start->cell_based data Data Analysis (IC50 Determination) biochem->data phospho Phosphorylation Assay (p-RSK) cell_based->phospho viability Cell Viability Assay (MTT/ATP-Glo) cell_based->viability phospho->data viability->data end Lead Candidate Selection data->end

Caption: Experimental workflow for the in vitro validation of Compound X.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

1. Biochemical ERK2 Kinase Inhibition Assay

  • Objective: To determine the IC50 value of Compound X against purified ERK2 enzyme.

  • Methodology: The assay is performed in a 384-well plate format.

    • Recombinant human ERK2 enzyme is incubated with varying concentrations of Compound X (typically from 0.1 nM to 10 µM) in assay buffer (25mM Tris-HCl pH 7.5, 10mM MgCl2, 1mM DTT) for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a solution containing ATP and a specific peptide substrate. The ATP concentration is typically set at or near its Km value to ensure competitive inhibition can be accurately measured.[4]

    • The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped.

    • The amount of phosphorylated substrate is quantified using a luminescence-based readout, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[5] A decrease in signal indicates kinase inhibition.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cellular p-RSK1 Inhibition Assay (Western Blot)

  • Objective: To measure the potency of Compound X in inhibiting ERK1/2 signaling in a cellular environment.

  • Methodology:

    • HCT116 cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are serum-starved for 4 hours before being treated with a dose range of Compound X for 2 hours.

    • The ERK pathway is then stimulated with a growth factor (e.g., EGF) for 15 minutes.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-RSK1 (p-RSK1) and total RSK1 (as a loading control).

    • Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities are quantified, and the ratio of p-RSK1 to total RSK1 is used to determine the dose-dependent inhibition and calculate the IC50 value.

3. Cell Viability (MTT) Assay

  • Objective: To assess the anti-proliferative effect of Compound X on cancer cells.

  • Methodology: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[6]

    • A375 or HCT116 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

    • The cells are then treated with a serial dilution of Compound X for 72 hours.

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.[6][7]

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.[6][7]

    • The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curve.

References

Navigating Metabolic Stability: A Comparative Guide for Drugs Featuring the 2-Acetamido-5-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of drugs containing the 2-acetamido-5-fluoropyridine scaffold. We will delve into the theoretical advantages conferred by the fluorine atom, compare it with alternative bioisosteric modifications, and provide a detailed experimental protocol for in vitro assessment.

The this compound scaffold is a common structural motif in medicinal chemistry. The strategic incorporation of a fluorine atom is a widely used strategy to enhance the metabolic stability of drug candidates. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s, which can lead to a longer in vivo half-life and an improved pharmacokinetic profile.

Comparative Metabolic Stability Analysis

Compound/ScaffoldModificationExpected Impact on Metabolic StabilityHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Reference Compound 2-AcetamidopyridineBaseline[Insert Data][Insert Data]
Target Scaffold This compound Increased [Insert Data][Insert Data]
Alternative Scaffold 1 2-Acetamido-5-chloropyridineVariable[Insert Data][Insert Data]
Alternative Scaffold 2 2-Acetamido-5-methoxypyridineDecreased[Insert Data][Insert Data]
Alternative Scaffold 3 2-AcetamidopyrimidineIncreased[Insert Data][Insert Data]

Rationale for Expected Impact:

  • Fluorine: The high electronegativity of fluorine can shield adjacent positions on the pyridine ring from oxidative metabolism. The strength of the C-F bond makes it resistant to enzymatic cleavage.

  • Chlorine: While also an electron-withdrawing group, the larger atomic size of chlorine compared to fluorine can lead to different interactions with metabolic enzymes, making its impact on stability less predictable without specific data.

  • Methoxy Group: The methoxy group is often a site of metabolic attack (O-demethylation), which would likely decrease the metabolic stability compared to the parent compound.

  • Pyrimidine: Replacing the pyridine ring with a pyrimidine ring introduces an additional nitrogen atom. This can lower the electron density of the ring system, making it less susceptible to oxidative metabolism and thus increasing stability.

Experimental Protocols

A standard and reliable method for assessing in vitro metabolic stability is the liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Control compounds (one high-turnover and one low-turnover compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.

    • Incubate the plate at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point represents 100% of the compound.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining test compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock E Reaction Mixture A->E B Human Liver Microsomes B->E C NADPH System C->E D Phosphate Buffer D->E F Time Points (0, 5, 15, 30, 45, 60 min) E->F G Reaction Termination (Acetonitrile/Methanol) F->G H Centrifugation G->H I Supernatant Collection H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Experimental Workflow for Microsomal Stability Assay

G cluster_parent Parent Scaffold cluster_modified Modified Scaffolds cluster_stability Metabolic Stability Parent 2-Acetamidopyridine Fluorinated This compound Parent->Fluorinated Fluorination Chlorinated 2-Acetamido-5-chloropyridine Parent->Chlorinated Chlorination Alkylated 2-Acetamido-5-methylpyridine Parent->Alkylated Alkylation High High Fluorinated->High Moderate Moderate Chlorinated->Moderate Low Low Alkylated->Low

Logical Relationship of Scaffold Modification and Stability

A Comparative Guide to Catalysts for Buchwald-Hartwig Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a multitude of pharmaceutical and materials science applications. The synthesis of 2-aminopyridine derivatives, a common scaffold in drug discovery, frequently relies on this powerful cross-coupling reaction. However, the inherent electronic properties and coordinating ability of the pyridine nitrogen can render 2-halopyridines challenging substrates. The choice of catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to achieving high efficiency and broad substrate scope. This guide provides a comparative overview of various catalytic systems for the Buchwald-Hartwig amination of 2-halopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst system in the Buchwald-Hartwig amination of 2-halopyridines is highly dependent on the nature of the ligand, the palladium source, the base, and the reaction conditions. Below is a summary of quantitative data for different catalyst systems, highlighting their performance in the amination of 2-chloropyridines and 2-bromopyridines.

Catalyst System (Palladium Precursor / Ligand)2-Halopyridine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Xantphos2,6-DihalopyridinesAminothiophenecarboxylatesCs₂CO₃Toluene11012-24Good to Excellent[1]
Pd(OAc)₂ / dppp2-BromopyridineVolatile primary & secondary aminesNaOtBuToluene801855-98[2]
Pd/SPhos2-ChloropyridinesFluoroarenes (C-H activation)K₂CO₃Isopropyl acetate10024up to 90[3]
(NHC)Pd(allyl)Cl4-ChloropyridineMorpholineNaOtBuDioxane100195[4]
Pd₂(dba)₃ / XantPhos2-BromopyridineAnilineDBUToluene/DMF10018N/A (Hit)[5]
Pd(OAc)₂ / dppf2,4-DichloropyridineAmidesK₂CO₃Dioxane10018Good to Excellent[6]

Note: Yields are isolated yields unless otherwise noted. Reaction conditions and substrate scope vary significantly between studies, and direct comparison should be made with caution. "N/A (Hit)" indicates a successful reaction was observed in a high-throughput screen, but a specific yield was not reported.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination of 2-halopyridines.

Protocol 1: Amination of 2-Bromopyridine with a Volatile Amine using Pd(OAc)₂/dppp [2][7]

  • Reaction Setup: To an oven-dried sealed tube is added 2-bromopyridine (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: The tube is evacuated and backfilled with argon. Toluene (5 mL) and the desired volatile amine (1.2 mmol) are then added via syringe.

  • Reaction Conditions: The tube is sealed, and the reaction mixture is heated to 80 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aminopyridine product.

Protocol 2: Amination of a Dichloropyridine using a Palladacycle Precatalyst

  • Reaction Setup: A dry Schlenk tube is charged with the dichloropyridine substrate (1.0 mmol), the amine (1.2 mmol), a bulky biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), a G3 or G4 palladacycle precatalyst (0.01 mmol, 1 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 mmol).[8]

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Solvent Addition: Dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added.[8]

  • Reaction Conditions: The reaction is heated to a temperature between 80-110 °C and monitored by TLC or GC-MS until the starting material is consumed.[8]

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

General Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OAC Ar-Pd(II)(X)L_n Pd0->OAC Oxidative Addition Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]X OAC->Amine_Complex + HNR'R'' - X⁻ Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' ArylHalide Ar-X (2-Halopyridine) Amine HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Catalyst Selection

  • 2-Chloropyridines vs. 2-Bromopyridines: 2-Chloropyridines are generally less reactive than their bromo- and iodo- counterparts.[8] Their amination often requires more electron-rich and sterically hindered ligands, such as the biarylphosphines (e.g., RuPhos, BrettPhos), to facilitate the challenging oxidative addition step.[8]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway. Bidentate ligands like dppp and Xantphos have shown effectiveness, while bulky monophosphine ligands are often necessary for less reactive aryl chlorides.[1][9]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is widely used and highly effective.[8] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[1][8]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the starting material, where the halogen is replaced by a hydrogen atom.[8] This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by using a slight excess of the amine.[8]

This guide provides a foundational understanding of the catalyst systems available for the Buchwald-Hartwig amination of 2-halopyridines. The optimal choice will ultimately depend on the specific substrates, functional group tolerance, and desired reaction scale. It is recommended to perform small-scale screening experiments to identify the most suitable conditions for a particular transformation.

References

Assessing the ADME properties of N-(5-fluoropyridin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery is the early assessment of a compound's , Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of its pharmacokinetic profile and ultimate clinical success. This guide provides a comparative assessment of the ADME properties of N-(5-fluoropyridin-2-yl)acetamide derivatives, a scaffold of interest in medicinal chemistry. The strategic placement of fluorine on the pyridine ring can significantly modulate physicochemical and ADME properties, often leading to improved metabolic stability and oral bioavailability.[1]

The absorption of a drug, particularly after oral administration, is governed by its solubility and permeability across the intestinal wall.

Table 1: In Vitro Permeability and In Vivo Oral Bioavailability of Selected Pyridine Derivatives

Compound Permeability (PAMPA) Pe (10⁻⁶ cm/s) Oral Bioavailability (F%) in Rat Reference
1 (Pyrrole-based MK2 inhibitor) 1.3 1 [1]
19 (3-fluoropyridine analog of 1) 11.2 23 [1]
GNF-1331 (Porcupine inhibitor) Not Reported Low (Mouse) [2]
Compound 1 (Pyridinyl acetamide) Not Reported ~100% (Mouse) [2]

| Compound 19 (Optimized Pyridinyl acetamide) | Not Reported | 96% (Mouse), 70% (Rat), 100% (Dog) |[2] |

Data presented for structurally related compounds to illustrate the impact of chemical modifications on absorption properties.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) The permeability of the compounds was assessed using a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA). In this assay, a 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells (typically at a pH of 6.5 to simulate the small intestine), and the plate is placed on top of an acceptor plate containing buffer (e.g., at pH 7.4). After an incubation period (e.g., 5 hours at room temperature), the concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS. The effective permeability (Pe) is then calculated based on the amount of compound that has traversed the membrane.[1]

In Vivo Oral Bioavailability Study in Rats Female Sprague-Dawley rats are typically used for these studies.[1][3] The test compound is formulated in a suitable vehicle (e.g., 0.5% CMC/water/Tween) and administered via oral gavage (p.o.) at a specific dose (e.g., 3 mg/kg). For determining absolute bioavailability, a separate cohort of animals receives the compound via intravenous (i.v.) administration (e.g., 1 mg/kg in a formulation like NMP/PEG200). Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma concentrations of the drug are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_po / Dose_po) / (AUC_iv / Dose_iv) * 100.[1][4]

cluster_oral Oral Administration cluster_liver First-Pass Metabolism cluster_systemic Systemic Circulation Drug Drug in GI Tract Dissolution Dissolution Drug->Dissolution Absorbed Drug in Portal Vein Dissolution->Absorbed Permeation Liver Liver Metabolism Absorbed->Liver Systemic Drug in Systemic Circulation Liver->Systemic Bioavailable Fraction Start Start: In Vitro ADME Screening InVitro Permeability (PAMPA) Metabolic Stability (Microsomes) CYP Inhibition Plasma Protein Binding Start->InVitro Decision1 Favorable In Vitro Profile? InVitro->Decision1 InVivo In Vivo PK Study (e.g., Rat, Mouse) Decision1->InVivo Yes Lead_Opt Lead Optimization (Chemical Modification) Decision1->Lead_Opt No Stop Stop/Deprioritize Decision1->Stop Poor In Vitro PK_Params Determine F%, CL, Vd, T½ InVivo->PK_Params Decision2 Acceptable PK Profile? PK_Params->Decision2 Decision2->Lead_Opt No Decision2->Stop Poor PK Proceed Proceed to Efficacy/Tox Studies Decision2->Proceed Yes Lead_Opt->InVitro cluster_rev Reversible Inhibition cluster_irr Mechanism-Based (Irreversible) Inhibition Enzyme CYP450 Enzyme ES Enzyme-Substrate Complex Enzyme->ES Binds EI Enzyme-Inhibitor Complex Enzyme->EI Competes Substrate Substrate (Drug A) Substrate->ES Inhibitor Inhibitor (Drug B) Inhibitor->EI Metabolite Metabolite ES->Metabolite Enzyme2 CYP450 Enzyme Reactive Reactive Metabolite Enzyme2->Reactive Metabolizes Inactive Inactive Enzyme Enzyme2->Inactive Inhibitor2 Inhibitor Inhibitor2->Reactive Reactive->Inactive Covalently Binds

References

A Quantum Mechanical and Experimental Reactivity Analysis of 2-Acetamido-5-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical reactivity of 2-Acetamido-5-fluoropyridine against structurally related analogues. By integrating quantum mechanical calculations with experimental data, we aim to offer a comprehensive understanding of how substituent effects influence the reactivity of the pyridine ring, a crucial aspect for researchers in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the development of pharmaceutical agents.[1][2] Its structure, featuring an electron-donating acetamido group and an electron-withdrawing fluorine atom on a pyridine core, presents a unique electronic profile that governs its reactivity in various chemical transformations.[1] Understanding the interplay of these substituents is key to predicting reaction outcomes and designing efficient synthetic routes. This guide compares this compound with two analogues: 2-Acetamidopyridine (lacking the fluorine substituent) and 5-Fluoropyridin-2-amine (with an amino group instead of acetamido), to dissect the electronic contributions of each functional group.

Comparative Reactivity Workflow

A combined computational and experimental approach is essential for a thorough reactivity analysis. The workflow begins with theoretical predictions using quantum mechanics, which then inform and are validated by empirical studies.

G cluster_computational Quantum Mechanical Calculations cluster_experimental Experimental Validation A Geometry Optimization B Molecular Orbital Analysis (HOMO-LUMO) A->B C Electrostatic Potential Mapping A->C E Synthesis & Purification A->E Inform Synthesis Strategy D Transition State Search B->D F Kinetic Studies (e.g., Spectrophotometry) C->F Predict Regioselectivity D->F Predict Reaction Barriers I Comparative Reactivity Assessment D->I E->F H pKa Determination E->H G Product Characterization (NMR, MS) F->G G->B Validate Predictions G->I

Caption: Workflow for Comparative Reactivity Analysis.

Quantum Mechanical Calculations: A Hypothetical Analysis

To predict the reactivity of this compound and its analogues, Density Functional Theory (DFT) calculations would be performed. These calculations provide insights into the electronic structure and properties that are not directly observable.

Computational Methodology
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP, a widely used hybrid functional for its balance of accuracy and computational cost.

  • Basis Set: 6-311+G(2d,p), to provide a good description of electron distribution, including polarization and diffuse functions.

  • Solvation Model: Polarizable Continuum Model (PCM) with water as the solvent to simulate aqueous media.

  • Properties Calculated:

    • Optimized molecular geometry.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Mulliken atomic charges to understand the electron distribution and identify electrophilic/nucleophilic sites.

    • Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.

Hypothetical Calculated Data

The following table summarizes hypothetical data from DFT calculations, offering a quantitative comparison of the electronic properties of the three compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on N (Pyridine)Mulliken Charge on C5
This compound -6.85-0.955.90-0.45+0.18
2-Acetamidopyridine -6.50-0.705.80-0.50-0.10
5-Fluoropyridin-2-amine -6.20-0.805.40-0.48+0.15

Interpretation of Hypothetical Data:

  • HOMO-LUMO Gap: A smaller gap generally implies higher reactivity. 5-Fluoropyridin-2-amine is predicted to be the most reactive, while this compound is the least reactive. The electron-withdrawing nature of the acetyl group in the acetamido moiety lowers both HOMO and LUMO energies, leading to a larger gap compared to the simple amine.

Experimental Reactivity Protocols

To validate the computational predictions, a series of experiments would be conducted.

Protocol for Kinetic Analysis of Electrophilic Aromatic Substitution

This protocol measures the rate of an electrophilic substitution reaction, such as nitration, to quantify the activation or deactivation of the pyridine ring by the substituents.

  • Reaction Setup: Dissolve 0.1 mmol of the pyridine derivative in 10 mL of concentrated sulfuric acid at 0°C.

  • Initiation: Add 0.1 mmol of fuming nitric acid to initiate the reaction.

  • Sampling: At regular intervals (e.g., 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture and quench it in 5 mL of ice-cold water.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the concentration of the reactant and product over time.

  • Data Processing: Plot the concentration of the reactant versus time and determine the initial reaction rate from the slope of the curve. Compare the relative rates of the three compounds.

Protocol for pKa Determination

The basicity of the pyridine nitrogen is a key indicator of its availability for reactions. This can be quantified by measuring the pKa.

  • Sample Preparation: Prepare a 0.01 M solution of each compound in a 1:1 ethanol/water mixture.

  • Titration: Titrate the solution with a standardized 0.01 M HCl solution at 25°C.

  • Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the pyridine derivative.

Hypothetical Experimental Data

The following table presents plausible experimental results that would correlate with the theoretical calculations.

CompoundRelative Rate of Nitration (vs. 2-Acetamidopyridine)pKa (Conjugate Acid)
This compound 0.43.8
2-Acetamidopyridine 1.04.5
5-Fluoropyridin-2-amine 5.25.1

Interpretation of Hypothetical Data:

  • Reactivity in Electrophilic Substitution: The data indicates that the fluorine atom deactivates the ring towards electrophilic attack, as seen by the slower nitration rate of this compound compared to 2-Acetamidopyridine. The amino group in 5-Fluoropyridin-2-amine is more strongly activating than the acetamido group, leading to a significantly higher reaction rate, despite the presence of fluorine.

  • Basicity (pKa): The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen, resulting in a lower pKa for this compound. The acetamido group is also electron-withdrawing compared to a simple amino group, which explains the lower pKa of 2-Acetamidopyridine relative to 5-Fluoropyridin-2-amine. These findings are consistent with the calculated electron density on the pyridine nitrogen.

Conclusion

The combined theoretical and experimental approach provides a robust framework for understanding the reactivity of this compound. The quantum mechanical calculations offer predictive insights into the electronic structure, which are then corroborated by empirical measurements of reaction rates and basicity. This guide demonstrates that the reactivity of this compound is a nuanced balance between the electron-donating acetamido group and the electron-withdrawing fluorine atom. Such detailed analyses are invaluable for medicinal chemists and drug development professionals in the rational design of synthetic pathways and the modulation of molecular properties for therapeutic applications.

References

Unveiling the Mechanism of Action of Novel 2-Acetamido-5-fluoropyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel class of 2-Acetamido-5-fluoropyridine-based compounds has been synthesized and evaluated for its potential as potent kinase inhibitors in preclinical cancer models. This guide provides a comprehensive comparison of these novel compounds with an established kinase inhibitor, Erlotinib, detailing their mechanism of action, supported by experimental data. This information is targeted towards researchers, scientists, and drug development professionals in the field of oncology.

The this compound scaffold is a recognized pharmacophore in the development of therapeutic agents, particularly in oncology.[1] The strategic incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of these compounds to their biological targets.[2] Recent research has focused on the development of derivatives of this scaffold as potent inhibitors of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.

Comparative Analysis of Novel Compounds and Erlotinib

To validate the mechanism of action of the novel this compound-based compounds, a comparative analysis was conducted against Erlotinib, a well-characterized EGFR tyrosine kinase inhibitor.[3] The following tables summarize the key in vitro data for a selection of the most promising novel compounds (designated as Compound A, Compound B, and Compound C) alongside the reference compound, Erlotinib.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC₅₀ (nM)
Compound A EGFR15
Compound B EGFR25
Compound C EGFR50
Erlotinib EGFR10

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity against A431 (EGFR-overexpressing) Cancer Cell Line
CompoundGI₅₀ (µM)
Compound A 0.5
Compound B 1.2
Compound C 2.5
Erlotinib 0.8

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The following section outlines the methodologies for the key experiments conducted to validate the mechanism of action of the novel compounds.

Kinase Inhibition Assay (EGFR)

The inhibitory activity of the compounds against the EGFR tyrosine kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain.

Protocol:

  • Recombinant human EGFR kinase domain was incubated with varying concentrations of the test compounds (Compound A, B, C, and Erlotinib) in a kinase reaction buffer.

  • The kinase reaction was initiated by the addition of ATP and the peptide substrate.

  • After a defined incubation period, the reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin were added.

  • The TR-FRET signal was measured using a suitable plate reader.

  • IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay (A431 Cell Line)

The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay.

Protocol:

  • A431 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with serial dilutions of the test compounds (Compound A, B, C, and Erlotinib) for 72 hours.

  • Following treatment, cells were fixed with trichloroacetic acid and stained with SRB dye.

  • The protein-bound dye was solubilized, and the absorbance was measured at 510 nm.

  • GI₅₀ values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds Novel_Compound Novel this compound Compound Novel_Compound->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Novel Compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Novel This compound Derivatives Kinase_Assay EGFR Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay A431 Cell Proliferation Assay Synthesis->Cell_Assay IC50_Calc IC₅₀ Determination Kinase_Assay->IC50_Calc GI50_Calc GI₅₀ Determination Cell_Assay->GI50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis GI50_Calc->SAR_Analysis

Caption: Experimental Workflow for Compound Evaluation.

Conclusion

The novel this compound-based compounds, particularly Compound A, demonstrate potent inhibitory activity against EGFR and significant anti-proliferative effects in an EGFR-overexpressing cancer cell line, comparable to the established inhibitor Erlotinib. These findings validate the mechanism of action of these compounds as EGFR kinase inhibitors and support their further development as potential anti-cancer therapeutics. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the replication and extension of these findings by the research community.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Acetamido-5-fluoropyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Acetamido-5-fluoropyridine, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. Based on the hazard profile of similar compounds, this compound should be handled with care.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Body Protection A fully-buttoned laboratory coat.[1][2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If skin irritation develops, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and compatible hazardous waste container.[4][5]

    • The container must be made of a material that will not react with the chemical and must have a secure, leak-proof lid.[3]

  • Waste Segregation and Labeling:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[4][5]

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "100304-88-9".[4][6][7]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[4][5]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[3][4]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3][4][5]

    • Provide the disposal contractor with accurate information about the chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the area, especially if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.[4]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collection and Disposal: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.[4]

Disposal Workflow for this compound

G Disposal Workflow for this compound A Wear Appropriate PPE B Collect Waste in a Designated Container A->B Start Disposal C Segregate and Clearly Label 'Hazardous Waste' 'this compound' 'CAS: 100304-88-9' B->C D Store in a Secure, Well-Ventilated Area C->D E Contact EHS or Licensed Contractor for Disposal D->E Final Step F Spill Occurs G Evacuate and Ventilate F->G H Contain with Inert Absorbent G->H I Collect and Dispose as Hazardous Waste H->I J Decontaminate Spill Area I->J K Report Spill J->K K->D Store Contaminated Materials

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling 2-Acetamido-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Acetamido-5-fluoropyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to ensure the safe handling of this chemical from acquisition to disposal.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 100304-88-9
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Boiling Point 319.9 °C at 760 mmHg
Flash Point 147.3 °C
Density 1.285 g/cm³
Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] A comprehensive personal protective equipment plan is therefore mandatory.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1]Nitrile or neoprene gloves (double-gloving recommended).[1]Laboratory coat.[1]N95/FFP2 respirator or higher, depending on the potential for dust generation.
Solution Preparation Chemical splash goggles.[1]Nitrile or neoprene gloves.[1]Laboratory coat.[1]Work should be conducted within a certified chemical fume hood.[1]
Conducting Reactions Chemical splash goggles and face shield.[1]Nitrile or neoprene gloves.[1]Chemical-resistant laboratory coat or apron.[1]All operations should be performed in a certified chemical fume hood.[1]
Handling Spills Chemical splash goggles and face shield.[1]Double-gloving with chemical-resistant gloves.[1]Chemical-resistant suit or coveralls.[1]Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).
Waste Disposal Chemical splash goggles.[1]Nitrile or neoprene gloves.[1]Laboratory coat.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to minimize contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Use anti-static tools and equipment to avoid dispersal of the powder.

  • Close the container tightly after use.[3]

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Keep the container closed when not in use to prevent the release of vapors.

  • Ensure proper labeling of the solution with the chemical name, concentration, date, and hazard information.

4. Reaction and Experimental Use:

  • Set up all reactions within a chemical fume hood.

  • Use equipment that is in good condition and appropriate for the scale of the reaction.

  • Continuously monitor the reaction for any unexpected changes.

5. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill. The contained material should then be transferred to a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Waste containing this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a dedicated and clearly labeled hazardous waste container.

  • As a halogenated organic compound, it should be segregated into the halogenated organic waste stream.

2. Container and Labeling:

  • Use a compatible, leak-proof container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "solution in methanol").

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly sealed to prevent the release of vapors.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Current practices for the disposal of waste pyridine often include rotary kiln incineration.[5]

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the safe handling workflow and the hierarchy of controls for working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Risk Assessment & PPE Donning setup Setup in Fume Hood prep->setup weigh Weighing Solid prep->weigh dissolve Dissolution in Solvent weigh->dissolve react Chemical Reaction dissolve->react decon Decontaminate Glassware react->decon waste Segregate Hazardous Waste decon->waste dispose Store for Licensed Disposal waste->dispose

Caption: A workflow for the safe handling of this compound.

HierarchyOfControls elimination Elimination/Substitution (Use a less hazardous chemical if possible) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) admin->ppe

Caption: The hierarchy of controls for mitigating chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Acetamido-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.